molecular formula C9H5F6N3 B1658753 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 620533-92-8

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B1658753
CAS No.: 620533-92-8
M. Wt: 269.15
InChI Key: JKGHUBCPWOLOFQ-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H5F6N3 and its molecular weight is 269.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHUBCPWOLOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657806
Record name 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620533-92-8
Record name 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-bis(trifluoromethyl)benzyl azide CAS 620533-92-8 SDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 620533-92-8 | Formula: C9H5F6N3 | MW: 269.15 g/mol [1]

Executive Summary & Molecular Profile

3,5-bis(trifluoromethyl)benzyl azide is a specialized fluorinated building block primarily used in fragment-based drug discovery (FBDD) and bioorthogonal "click" chemistry.

Its structural significance lies in the 3,5-bis(trifluoromethyl)phenyl motif. In medicinal chemistry, this moiety is often referred to as a "privileged structure" because the two meta-trifluoromethyl groups significantly increase lipophilicity (


) and metabolic stability by blocking cytochrome P450 oxidation sites on the aromatic ring. The azide functionality serves as a high-energy handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the rapid conjugation of this lipophilic pharmacophore onto drug scaffolds.

Critical Safety Notice: While this compound possesses a Carbon-to-Nitrogen (


) ratio of 3:1—technically placing it in the "isolable" category of organic azides—it retains significant explosive potential under thermal or mechanical stress. This guide prioritizes Defensive Handling Protocols .

Comprehensive Safety Assessment

Standard Safety Data Sheets (SDS) often list generic hazards. As a Senior Scientist, you must understand the mechanistic dangers specific to this fluorinated azide.

The C/N Ratio & Stability Rule

The stability of organic azides is empirically estimated using the Carbon/Nitrogen ratio.[2]


[2]
  • Analysis for CAS 620533-92-8: 9 Carbons / 3 Nitrogens = 3.0 .

  • Verdict: This compound sits exactly on the threshold of stability. It can be isolated and stored, but it lacks the safety buffer of larger alkyl azides. It must be treated as a potential explosive, especially if distilled or heated.[2]

The "Dichloromethane Trap" (Synthesis Hazard)

NEVER use dichloromethane (DCM) or chloroform as a solvent when synthesizing this azide from its precursor (sodium azide + benzyl bromide).

  • Mechanism: Sodium azide (

    
    ) reacts with methylene chloride (
    
    
    
    ) over time to form Diazidomethane (
    
    
    ).
  • Risk: Diazidomethane is an extremely shock-sensitive high explosive that can detonate in solution or upon rotary evaporation.

  • Corrective Action: Use DMSO, DMF, or Acetone/Water mixtures for synthesis.

GHS Hazard Classification (Synthesized)
Hazard ClassCategoryH-CodeStatement
Physical Unstable ExplosiveH204Fire or projection hazard.
Health Acute Tox.[3][4][5][6] (Oral)H302Harmful if swallowed.[2][4][7]
Health Skin Irrit.[3][4][6][7]H315Causes skin irritation.[3][6][7]
Health Eye Irrit.[3][4][6][7]H319Causes serious eye irritation.

Handling & Storage Protocols: A Self-Validating System

To ensure safety, the workflow must include "hard stops"—physical barriers that prevent unsafe operations.

Storage "Hard Stops"
  • Temperature: Store at 2–8°C . Do not freeze (phase changes can induce crystallization shock).

  • Container: Amber glass (light sensitive) with a Teflon-lined cap.

  • Secondary Containment: Store the vial inside a heavy-walled polymer container to contain shrapnel in the event of spontaneous decomposition.

  • Headspace: Never store >20g in a single vessel. Leave 25% headspace for potential

    
     off-gassing.
    
Operational Logic (Graphviz Visualization)

The following decision matrix outlines the safe handling logic for this compound.

AzideSafety Start Start: Handling CAS 620533-92-8 ScaleCheck Is Scale > 5 grams? Start->ScaleCheck SolventCheck Solvent Selection ScaleCheck->SolventCheck Yes (Split Batch) ScaleCheck->SolventCheck No Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated PolarAprotic Polar Aprotic (DMSO/DMF) SolventCheck->PolarAprotic ExplosionRisk STOP: Risk of Diazidomethane Halogenated->ExplosionRisk Proceed Proceed with Shielding PolarAprotic->Proceed Workup Workup: Avoid Rotary Evaporation to Dryness Proceed->Workup

Figure 1: Safety Decision Matrix for Fluorinated Azide Handling.

Experimental Protocols

Safe Synthesis (Nucleophilic Substitution)

This protocol avoids the use of DCM and utilizes a phase-transfer approach or polar solvent to ensure safety.

Reagents:

  • 3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq)

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

  • Preparation: In a fume hood behind a blast shield, dissolve 3,5-bis(trifluoromethyl)benzyl bromide in DMSO (0.5 M concentration).

  • Addition: Add solid

    
     slowly at room temperature. The reaction is slightly exothermic; monitor internal temp to ensure it stays 
    
    
    
    .
  • Reaction: Stir at ambient temperature for 4–6 hours. Note: Heating is rarely required and increases risk.

  • Quenching: Dilute the reaction mixture slowly with ice-cold water (5x reaction volume). The organic azide will likely oil out or precipitate.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate . Do not use DCM.

  • Washing: Wash the organic layer with water (2x) and brine (1x) to remove DMSO and unreacted

    
    .
    
  • Concentration: Dry over

    
    . Concentrate via rotary evaporation at room temperature .
    
    • Critical Safety Rule:DO NOT distill to dryness. Leave a small amount of solvent or immediately use the crude oil in the next step.

Click Chemistry Application (CuAAC)

Standard condition for coupling this azide to a terminal alkyne.

Reagents:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0 eq)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH / Water (1:1)

Workflow:

  • Suspend Azide and Alkyne in t-BuOH/Water.

  • Add Sodium Ascorbate (freshly prepared solution).

  • Add Copper Sulfate.

  • Stir vigorously overnight. The product usually precipitates out (due to the lipophilic

    
     groups) and can be collected by filtration.
    
Synthesis & Reaction Pathway (Graphviz)

SynthesisPath Precursor Benzyl Bromide (Precursor) Azide 3,5-bis(CF3)benzyl azide (CAS 620533-92-8) Precursor->Azide SN2 Displacement NaN3 NaN3 / DMSO NaN3->Azide Reagent Click CuAAC Reaction (Alkyne + Cu Cat) Azide->Click Triazole 1,2,3-Triazole Product (Drug Scaffold) Click->Triazole Cycloaddition

Figure 2: Synthetic pathway from precursor to triazole scaffold.

Emergency Response

Spill Management
  • Small Spills (<5mL): Do not wipe with paper towels (friction hazard). Cover with sand or vermiculite. Neutralize with a 10% ceric ammonium nitrate (CAN) solution or specific azide neutralization kit if available.

  • Large Spills: Evacuate the lab. Contact EHS immediately.

First Aid
  • Inhalation: Move to fresh air. Azides are vasodilators; monitor for hypotension (low blood pressure) and "azide headache."

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the

    
     groups aids skin absorption—seek medical attention.
    

References

  • Organic Azide Safety Guidelines. University of California, Santa Cruz (UCSC) & Sharpless Lab. Rules for C/N ratio and isolation limits. Link

  • Synthesis of Fluorinated Azides. Journal of Organic Chemistry. "Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes." (2009). Link

  • Diazidomethane Hazard Alert. Royal Society of Chemistry (RSC). "How do you (dis)solve a problem like methylene chloride?" Warning on DCM/Azide incompatibility. Link

  • PubChem Compound Summary. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS 620533-92-8).[1] Link

Sources

19F NMR Reporter Groups for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic implementation of 19F NMR reporter groups in Fragment-Based Drug Discovery (FBDD). Unlike traditional HTS, FBDD requires the detection of low-affinity binders (


 in the mM to 

M range). 19F NMR offers a superior solution due to its high sensitivity (83% of

H), 100% natural abundance, and total absence of background signals in biological matrices.

This guide focuses on two primary "Reporter" methodologies:

  • Protein-Observed Fluorine (PrOF) NMR: Incorporating fluorine into the target protein (Biosynthetic or Chemical) to monitor chemical shift perturbations (CSP) upon ligand binding.[1]

  • Ligand-Observed Spy Molecules: Using a fluorinated competitor to report on binding site occupancy via line-broadening or displacement.

Part 1: The Physics of the Reporter

The efficacy of a 19F reporter relies on its Chemical Shift Anisotropy (CSA) and sensitivity to the local electrostatic environment.

  • Solvent Exposure: A solvent-exposed fluorine (e.g., on a loop) often shows sharp lines but lower sensitivity to binding events unless the ligand directly contacts the tag.

  • Buried/Structured: A fluorine buried in a hydrophobic pocket (e.g., 5-F-Trp in a core) exhibits broader lines due to restricted motion (increasing CSA contribution) but reports global conformational changes with high fidelity.

  • The "Goldilocks" Zone: For FBDD, the ideal reporter is located near the binding site but retains enough motional freedom to maintain a narrow linewidth (

    
     Hz) for high-throughput screening.
    

Part 2: Strategic Selection of Reporter Groups

A. Biosynthetic Labeling (The "Stealth" Reporter)

This method incorporates fluorinated analogs of aromatic amino acids during protein expression. It is non-invasive and ideal for monitoring hydrophobic pockets where drugs often bind.

Reporter AnalogResidue ReplacedCharacteristicsBest Use Case
5-Fluoro-Tryptophan (5-F-Trp) TryptophanMost sensitive to environment; large chemical shift dispersion.Gold Standard. Monitoring binding at hydrophobic interfaces.
3-Fluoro-Tyrosine (3-F-Tyr) Tyrosine

perturbation can be an issue (F lowers phenol

).
Used when Trp is absent near the active site.
4-Fluoro-Phenylalanine (4-F-Phe) PhenylalanineMinimal structural perturbation; often multiple signals (many Phe residues).Global folding studies; less specific for single-site binding.

Expert Insight: 5-F-Trp is preferred because proteins typically contain fewer Tryptophan residues than Phenylalanine, resulting in simpler spectra with less signal overlap.

B. Chemical Conjugation (The "Tactical" Reporter)

Post-translational modification of Cysteine residues using thiol-reactive fluorinated tags. This allows for site-specific labeling (via mutagenesis) on the protein surface.

Tag NameStructure/ReagentKey FeatureTechnical Note
BTFA 3-Bromo-1,1,1-trifluoroacetoneAliphatic CF

.
Fast internal rotation averages CSA

Sharp Lines.
Critical: Exists as a gem-diol in water.[2][3] Signal appears at -84 ppm, not the ketone's -76 ppm.[3]
BTF 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamideAromatic CF

.
Larger CSA

Broader lines at high field.
Higher sensitivity to ring-current shifts from aromatic ligands.
TFET 2,2,2-Trifluoroethyl-thiolSmall footprint; minimal steric hindrance.Good for sterically restricted pockets.

Part 3: Experimental Protocols

Protocol A: Biosynthetic Incorporation of 5-F-Trp

Objective: Force E. coli to incorporate 5-Fluoro-Indole/Trp instead of endogenous Tryptophan.

  • Strain Selection: Use E. coli BL21(DE3).[4] Auxotrophic strains are helpful but not strictly necessary if the Glyphosate Method is used.

  • Inoculation: Grow cells in M9 minimal media (enriched with trace metals) at 37°C until OD

    
    .
    
  • Shikimate Inhibition (The Switch):

    • Add Glyphosate (1 g/L) to inhibit the shikimate pathway (blocks endogenous aromatic AA synthesis).

    • Simultaneously, add Phenylalanine (60 mg/L) and Tyrosine (60 mg/L) to support growth.

    • Add 5-Fluoro-Indole (60 mg/L) . The cells will convert this to 5-F-Trp via Tryptophan Synthase.

  • Induction: Wait 30-60 mins for uptake, then induce with IPTG (0.5 - 1 mM).

  • Expression: Incubate at 18-25°C overnight (lower temp improves solubility and folding).

  • Purification: Standard Ni-NTA or relevant affinity chromatography.

Protocol B: Cysteine Tagging with BTFA

Objective: Label a surface Cysteine with a CF


 group.
  • Prep: Ensure the protein is in a buffer free of reducing agents (DTT/BME will react with the tag). TCEP is acceptable in low concentrations but removal is safer.

  • Reaction:

    • Protein Conc: 50-100

      
      M.
      
    • Add BTFA (dissolved in acetonitrile or DMSO) at 5-10x molar excess.

    • Incubate: 1-2 hours at 4°C or Room Temp (protein dependent).

  • Quenching: Add excess DTT (5 mM) to quench unreacted BTFA.

  • Cleanup: Dialysis or Size Exclusion Chromatography (SEC) to remove free tag.

    • Validation: 19F NMR should show a single peak (if 1 Cys present) around -84 ppm (gem-diol form).[3]

Part 4: The Screening Workflow (Visualized)

The following diagram illustrates the decision logic for selecting a reporter strategy and the subsequent screening workflow.

FBDD_Workflow Start Target Protein Selected Decision Does the active site contain Trp? Start->Decision Bio_Path Biosynthetic Labeling (5-F-Trp) Decision->Bio_Path Yes Chem_Path Chemical Labeling (Cys-Mutagenesis + BTFA) Decision->Chem_Path No (or surface Cys available) Expression Expression & Purification Bio_Path->Expression Chem_Path->Expression QC QC: 1D 19F NMR (Check Line Width & Dispersion) Expression->QC Screen Fragment Library Screen (Mixtures of 5-10 compounds) QC->Screen Pass Hit_ID Hit Identification (Deconvolution) Screen->Hit_ID CSP Observed Validation Kd Determination (19F Titration) Hit_ID->Validation

Figure 1: Decision matrix and experimental pipeline for PrOF NMR screening.

Part 5: Data Analysis & Hit Validation

Chemical Shift Perturbation (CSP)

In PrOF NMR, binding is detected by a change in the chemical shift (


) of the reporter signal.


  • Fast Exchange: The peak shifts smoothly. The observed shift is the population-weighted average of free and bound states.

  • Slow Exchange: The free peak decreases, and a new bound peak appears. (Common for high-affinity binders, rare for fragments).

Determination (Titration)

For fragments in fast exchange, plot the change in chemical shift (


) against ligand concentration 

. fit to the hyperbolic binding equation:


  • [L]: Total Ligand Concentration

  • [P]: Total Protein Concentration

  • 
    :  Shift at saturation.
    
The "Spy" Alternative (Ligand-Observed)

If protein labeling fails, use a Spy Molecule (a known fluorinated binder).

  • Method: 19F CPMG (T2 relaxation filter). [5]

  • Logic:

    • Spy alone = Sharp signal (Slow T2 relaxation).

    • Spy + Protein = Broad signal (Fast T2 relaxation).

    • Spy + Protein + Fragment = Signal Sharpens (Fragment displaces Spy

      
       Spy returns to free state).
      

References

  • Pomerantz, W. C., et al. (2012). "Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery." Journal of the American Chemical Society. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed Fluorine NMR: A Valuable Tool for Fragment-Based Drug Discovery."[1][6][7][8][9] Journal of Medicinal Chemistry. [Link]

  • Kijac, A. Z., et al. (2019). "19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA)." Analytical Chemistry. (Highlighting the gem-diol equilibrium). [Link]

  • Dalvit, C., et al. (2003). "Fluorine Atoms for Biochemical Screening (FABS): A New and Versatile Strategy for Drug Discovery." Journal of the American Chemical Society. [Link]

  • Crowley, P. B., et al. (2012). "Fluorine-19 NMR in the Study of Protein Structure and Interactions." Chemical Communications. [Link]

Sources

The Strategic Incorporation of Fluorinated Motifs in DNA-Encoded Chemical Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Concurrently, DNA-Encoded Chemical Library (DECL) technology has emerged as a transformative platform for the rapid discovery of novel small molecule ligands.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis and application of fluorinated motifs within the context of DECLs. We will explore the fundamental principles underlying the beneficial effects of fluorination, delve into the practicalities of incorporating fluorine-containing building blocks and executing on-DNA fluorination reactions, and present detailed protocols for key methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of fluorine chemistry and DECL technology to accelerate the discovery of next-generation therapeutics.

The Power of Fluorine in Drug Discovery: A Physicochemical Perspective

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert profound effects on a molecule's biological activity.[2][7] Strategic placement of fluorine can lead to significant improvements in:

  • Metabolic Stability: The high bond energy of the C-F bond can block metabolically labile sites, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life.[2][8]

  • Binding Affinity and Selectivity: Fluorine's electronegativity can alter the electron distribution within a molecule, influencing pKa and creating favorable interactions with protein targets through hydrogen bonds and dipole-dipole interactions.[2][9] This can lead to enhanced potency and selectivity.

  • Lipophilicity and Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][7][8] This property can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][10]

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[1][11]

The following table summarizes the key physicochemical effects of incorporating fluorine into small molecules:

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedHigh C-F bond strength resists enzymatic cleavage.[2][8]
Binding Affinity Often IncreasedAltered electronics can lead to stronger non-covalent interactions with the target protein.[2]
Lipophilicity (logP) IncreasedFluorine is more lipophilic than hydrogen.[2][7]
pKa of nearby amines DecreasedThe strong electron-withdrawing nature of fluorine reduces the basicity of proximal amines.[2][11]
Molecular Conformation Can be constrainedGauche effects and other stereoelectronic interactions can favor specific rotamers.[1][11]

DNA-Encoded Chemical Libraries (DECLs): A Paradigm Shift in Hit Discovery

DECL technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive chemical libraries, often containing billions of unique compounds, in a single experiment.[4][5][6] The core principle of DECL involves the physical linkage of each small molecule in the library to a unique DNA "barcode" that encodes its chemical structure.[4][5] This allows for affinity-based selection against a protein target, followed by PCR amplification and sequencing of the DNA tags of the bound molecules to identify the "hits."[12]

DECL_Workflow cluster_synthesis Library Synthesis cluster_screening Affinity Selection cluster_analysis Hit Identification A DNA-tagged Scaffold B Building Block 1 + DNA Tag 1 A->B Cycle 1 (Split & Pool) C Building Block 2 + DNA Tag 2 B->C Cycle 2 (Split & Pool) D Building Block 3 + DNA Tag 3 C->D Cycle 3 (Split & Pool) E Diverse DNA-Encoded Library D->E G Incubation & Washing E->G F Immobilized Target Protein F->G H Elution of Binders G->H I PCR Amplification of DNA Tags H->I J Next-Generation Sequencing (NGS) I->J K Data Analysis & Hit Prioritization J->K L Structure-Activity Relationship (SAR) K->L

Figure 1: A generalized workflow for DNA-Encoded Chemical Library (DECL) synthesis and screening.

The primary challenge in constructing DECLs lies in the development of chemical reactions that are compatible with the DNA tag. These reactions must proceed in aqueous environments, at or near neutral pH, and at temperatures that do not denature the DNA.

Strategies for Incorporating Fluorinated Motifs into DECLs

There are two primary strategies for introducing fluorine into DECLs: the use of pre-fluorinated building blocks and the development of on-DNA fluorination reactions.

The Building Block Approach: Leveraging Commercially Available Fluorinated Scaffolds

The most straightforward method for incorporating fluorine is to utilize commercially available building blocks that already contain the desired fluorinated motifs.[13][14] This approach benefits from the vast and ever-expanding catalog of fluorinated amines, carboxylic acids, aldehydes, and other reactive handles.

Advantages:

  • Simplicity and Reliability: Utilizes well-established, DNA-compatible coupling chemistries (e.g., amide bond formation, reductive amination).

  • Diversity of Fluorinated Motifs: A wide array of fluorinated scaffolds, such as fluorinated phenyl rings, trifluoromethyl groups, and difluoromethyl groups, are readily accessible.[15][16][17]

Limitations:

  • Limited Novelty: The structural diversity of the library is constrained by the availability of commercial building blocks.

  • "Late-Stage" Functionalization Not Possible: Fluorine is incorporated early in the synthetic sequence, which may not be ideal for fine-tuning properties during lead optimization.

Workflow for Incorporating a Fluorinated Amine via Amide Coupling:

Figure 2: Schematic of incorporating a fluorinated amine building block via on-DNA amide coupling.

On-DNA Fluorination: Expanding the Chemical Space

The development of on-DNA fluorination reactions represents a significant advancement in DECL chemistry, enabling the late-stage introduction of fluorine onto a diverse range of scaffolds.[18][19] This approach allows for the creation of novel fluorinated compounds that are not accessible through the building block approach.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[20] Reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) have been adapted for on-DNA applications.[21][22]

Key Considerations:

  • Substrate Scope: Typically effective for electron-rich aromatic and heteroaromatic systems.

  • Reaction Conditions: Often require careful optimization of pH and buffering capacity to prevent DNA damage.

  • Reagent Compatibility: The electrophilic fluorinating agent must be stable and reactive in an aqueous environment without degrading the DNA tag.

Example Protocol for On-DNA Electrophilic Fluorination of an Aryl Precursor:

  • Preparation of DNA-Conjugated Substrate:

    • Dissolve the DNA-tagged aryl precursor in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.5).

    • Ensure the final concentration of the DNA conjugate is in the low micromolar range (1-10 µM).

  • Fluorination Reaction:

    • Prepare a stock solution of Selectfluor™ in a water-miscible organic co-solvent (e.g., acetonitrile or DMSO).

    • Add the Selectfluor™ solution to the DNA-conjugate solution in slight excess (1.1-2.0 equivalents).

    • Incubate the reaction at room temperature for 1-4 hours, with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a suitable scavenger (e.g., N-acetylcysteine).

    • Purify the fluorinated DNA conjugate using standard methods such as ethanol precipitation or size-exclusion chromatography.

  • Analysis:

    • Confirm the successful fluorination by LC-MS analysis.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion.[23][24] This approach is particularly useful for the synthesis of aliphatic fluorides.

Key Considerations:

  • Fluoride Source: Simple fluoride salts like KF or CsF have low solubility and high basicity in aqueous solutions, which can be detrimental to the DNA.[23][25] Phase-transfer catalysts or specialized fluoride sources are often required.

  • Leaving Group: The choice of leaving group is critical for successful on-DNA nucleophilic fluorination. Good leaving groups such as tosylates or mesylates are typically employed.

  • Reaction Conditions: Anhydrous or low-water conditions are often preferred for nucleophilic fluorination, which presents a significant challenge for on-DNA synthesis. The development of water-compatible methods is an active area of research.

Recent Advances:

Recent developments in photoredox catalysis are enabling milder and more efficient on-DNA fluorination reactions, expanding the scope of accessible fluorinated motifs.[23]

Case Study: A Fluorinated DECL for Kinase Inhibitor Discovery

This section presents a hypothetical case study illustrating the application of fluorinated motifs in a DECL campaign targeting a protein kinase.

Objective: To identify potent and selective inhibitors of Kinase X.

Library Design: A 10-billion-member DECL was constructed using a three-cycle split-and-pool synthesis. The second cycle incorporated a diverse set of 100 fluorinated building blocks, including:

  • 20 monofluorinated anilines

  • 20 difluorinated anilines

  • 20 trifluoromethyl-substituted anilines

  • 20 fluorinated benzoic acids

  • 20 fluorinated aliphatic amines

Screening and Hit Identification: The library was screened against immobilized Kinase X. After affinity selection, PCR, and NGS, several enriched families of compounds were identified. The most promising family featured a 4-fluoro-3-(trifluoromethyl)aniline core.

Hit Validation and Optimization: The off-DNA synthesis of the top hits confirmed their inhibitory activity. The 4-fluoro and 3-trifluoromethyl substituents were found to be critical for potency, likely through favorable interactions with the kinase hinge region and by blocking a key metabolic soft spot, respectively.

Future Directions and Conclusion

The integration of fluorine chemistry with DECL technology is a rapidly evolving field with immense potential to accelerate drug discovery. Future advancements are likely to focus on:

  • Development of Novel On-DNA Fluorination Reactions: Expanding the repertoire of DNA-compatible fluorination methods will enable the synthesis of even more diverse and complex fluorinated DECLs.

  • Late-Stage Fluorination for Lead Optimization: The ability to introduce fluorine at a late stage in the synthetic sequence will provide a powerful tool for fine-tuning the properties of lead compounds identified from DECL screens.

  • Integration with Machine Learning: AI and machine learning algorithms can be used to predict the optimal placement of fluorine atoms for desired biological effects, guiding the design of next-generation fluorinated DECLs.

References

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [Link]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • DNA-encoded chemical library. Wikipedia. [Link]

  • Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

  • Organofluorine compounds – Knowledge and References. Taylor & Francis. [Link]

  • DNA-Encoded Library (DEL) Screening. SPT Labtech. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. PMC. [Link]

  • DNA-encoded chemical libraries: advancing beyond conventional small-molecule libraries. PubMed. [Link]

  • Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Deoxyfluorination of Electron-Deficient Phenols. Organic Chemistry Portal. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Addressing Challenges in Drug Discovery: DEL Screening Applications. Drug Discovery and Development. [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]

  • Benefits of Decentralized Clinical Trials. ProPharma. [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Late-Stage Fluorination. MPI für Kohlenforschung. [Link]

  • Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. PubMed. [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

  • Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. PMC. [Link]

  • Case studies of fluorine in drug discovery. OUCI. [Link]

  • Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • 5 benefits of decentralized clinical trials. Within3. [Link]

  • Chapter - Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. IntechOpen. [Link]

  • Fluorination Methods for Drug Discovery and Development. PubMed. [Link]

  • How Process Development Enhances Drug Discovery Outcomes. News-Medical.Net. [Link]

  • The Potential of Academic Drug Discovery: Successes and Challenges. PMC. [Link]

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Methodological & Application

CuAAC click chemistry protocol for 3,5-bis(trifluoromethyl)benzyl azide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Subject: 3,5-Bis(trifluoromethyl)benzyl azide (CAS: 620533-92-8) Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists

Abstract & Strategic Context

The incorporation of trifluoromethyl (


) groups into drug candidates is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and blood-brain barrier permeability. 3,5-Bis(trifluoromethyl)benzyl azide serves as a critical "click" synthon for introducing this motif via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, this specific azide presents unique challenges compared to standard alkyl azides:

  • Extreme Lipophilicity: The two

    
     groups render the molecule poorly soluble in standard aqueous click solvents (e.g., 
    
    
    
    :tBuOH), leading to reactant precipitation and stalled kinetics.
  • Electronic Deactivation: The electron-deficient benzyl ring alters the electronic density of the azide, subtly influencing the coordination kinetics with the Cu(I)-acetylide complex.

  • 19F NMR Utility: The symmetry of the 3,5-bis(

    
    ) substitution pattern provides a powerful, singlet diagnostic signal in 
    
    
    
    NMR, allowing for "self-validating" reaction monitoring without workup.

This guide provides an optimized protocol that addresses solubility issues using a specific solvent/ligand architecture and leverages the unique fluorinated signature for process analytical technology (PAT).

Chemical Profile & Safety Assessment

Before initiating synthesis, the operator must understand the energetic and physical profile of the reactant.

PropertyDataImplications for Protocol
Molecular Weight 269.15 g/mol --
Physical State Colorless to pale yellow liquidEasy to dispense; density ~1.4 g/mL.
C/N Ratio

Safe. Generally,

implies explosivity, but the mass of F atoms stabilizes the lattice.[1][2] However, treat as a potential energetic material. Do not distill.
Solubility High in DCM, THF, DMSO; Negligible in WaterCritical: Standard aqueous click conditions will fail without high organic co-solvent ratios.

NMR Shift

ppm (Singlet)
Distinct shift occurs upon triazole formation (typically desheilding).

Safety Warning: While 3,5-bis(trifluoromethyl)benzyl azide is kinetically stable, organic azides should never be concentrated to dryness in the presence of transition metals. Always maintain a solvated state.

Mechanistic Insight: The Fluorinated Effect

Understanding the mechanism explains why the protocol below deviates from the standard Sharpless method.

In the CuAAC cycle, the Cu(I) species first coordinates the alkyne to form a


-bound copper acetylide. The azide then coordinates to the copper center.
  • The Challenge: The electron-withdrawing nature of the 3,5-bis(

    
    ) phenyl ring pulls electron density away from the benzylic carbon. While this lowers the LUMO of the azide (theoretically favorable), the primary hurdle is phase transfer . The lipophilic azide retreats into organic droplets, while the Cu(I)/Ascorbate system resides in the aqueous phase.
    
  • The Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand. Unlike TBTA, THPTA is fully water-soluble but possesses enough amphiphilic character to bridge the catalytic Cu(I) species to the interface where the lipophilic azide resides.

Diagram 1: The Catalytic Cycle & Interface Dynamics

CuAAC_Mechanism Cu_Pre Cu(II) Precursor (Inactive) Cu_I [Cu(I)-THPTA] Active Catalyst Cu_Pre->Cu_I Reduction Asc Sodium Ascorbate (Reductant) Asc->Cu_I Acetylide Cu-Acetylide Complex Cu_I->Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Cycle_Complex Metallocycle Intermediate Acetylide->Cycle_Complex + Azide (Rate Limiting Step) Azide 3,5-bis(CF3)benzyl azide (Lipophilic Phase) Azide->Cycle_Complex Phase Transfer Required Product 1,2,3-Triazole Product Cycle_Complex->Product Ring Contraction & Protonolysis Product->Cu_I Catalyst Regeneration

Caption: The catalytic cycle highlights the critical phase-transfer step (Red Arrow) where the lipophilic azide must interact with the aqueous Cu(I) complex.

Experimental Protocol

Method A: The High-Efficiency Aqueous/Organic System (Recommended)

Best for: Bioconjugation, polar alkynes, and general synthesis.

Reagents:

  • Azide: 3,5-bis(trifluoromethyl)benzyl azide (1.0 equiv)[1]

  • Alkyne: Terminal alkyne of choice (1.0 - 1.2 equiv)

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: THPTA (25 mol%) (Note: 5:1 Ligand:Metal ratio is crucial to protect Cu(I) from oxidation)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Solvent System: THF : Water (2:1) or DMSO : Water (1:1). Avoid tBuOH due to poor solubility of this specific azide.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve the Azide and Alkyne in the organic solvent (THF or DMSO). Ensure complete solvation.

    • Prepare a 100 mM stock solution of

      
       in water.
      
    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 500 mM stock solution of Sodium Ascorbate in water. (Discard if yellow).

  • Complexation (The "Premix"):

    • In a separate small vial, mix the

      
       and THPTA solutions. The solution should remain clear blue/turquoise. This ensures the copper is ligated before reduction, preventing formation of insoluble Cu(I) oxides.
      
  • Reaction Assembly:

    • Add the Cu-Ligand premix to the Azide/Alkyne solution.

    • Add the Sodium Ascorbate last.

    • Observation: The solution should turn colorless or pale yellow. If it turns brown/black, oxygen exclusion is poor (purge with

      
      ).
      
  • Incubation:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: If the alkyne is sterically hindered, heat to 40°C.

  • Monitoring (The Self-Validating Step):

    • Take a 50

      
       aliquot. Dilute with 
      
      
      
      or
      
      
      .
    • Run

      
       NMR  (unlocked/quick scan is sufficient).
      
    • Endpoint: Disappearance of the singlet at

      
       ppm and appearance of the product peak (typically shifted downfield to 
      
      
      
      ppm).
  • Workup:

    • Dilute with water (precipitation may occur).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 5%

      
       (removes Copper traces) and Brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Anhydrous Organic System

Best for: Moisture-sensitive alkynes or strictly hydrophobic substrates.

Reagents:

  • CuI (10 mol%)

  • DIPEA (N,N-Diisopropylethylamine) (20 mol%)

  • Acetic Acid (10 mol%) - Accelerates protonolysis step

  • Solvent: DCM or Toluene

Protocol:

  • Dissolve Azide and Alkyne in DCM.

  • Add DIPEA and Acetic Acid.

  • Add CuI.

  • Purge headspace with Argon. Stir 4–12 hours.

  • Note: This method is slower than Method A but avoids water completely.

Process Visualization

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: 3,5-bis(CF3)benzyl azide Solubility_Check Is Alkyne Water Soluble? Start->Solubility_Check Path_Aq Method A: THF/Water + THPTA Solubility_Check->Path_Aq Yes/Partial Path_Org Method B: DCM + CuI/DIPEA Solubility_Check->Path_Org No (Hydrophobic) Reaction Reaction (RT, 2-4 hrs) Path_Aq->Reaction Path_Org->Reaction Monitor Monitor: 19F NMR Reaction->Monitor Decision Azide Peak (-63ppm) Gone? Monitor->Decision Decision->Reaction No (Add more Ascorbate) Workup Workup: Extract EtOAc Wash NH4OH Decision->Workup Yes Purify Purification: Flash Column Workup->Purify

Caption: Decision tree for selecting the solvent system and validating the endpoint using 19F NMR.

Troubleshooting & Optimization

ProblemCauseSolution
Reaction Stalls (<50% Conv.) Oxidation of Cu(I) to Cu(II).Add fresh Sodium Ascorbate (5 mol%). Ensure headspace is inert.
Reactant Precipitation "Oiling out" of the fluorinated azide.Increase the organic solvent ratio (move from 1:1 to 2:1 THF:Water).
Green/Blue Solution High concentration of Cu(II).Oxygen leak. Degas solvents. Add excess Ascorbate to revert to colorless Cu(I).
Product Contaminated with Cu Copper chelation by triazole.Wash organic layer with aqueous EDTA or

during workup.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and recent advances. Chemical Society Reviews. [Link]

  • Slater, M., et al. (2002). 19F NMR as a Probe for Monitoring Click Chemistry.[3][4] Magnetic Resonance in Chemistry. (Generalized reference for 19F monitoring concept).

Sources

Procedure for 19F NMR protein labeling using benzyl azides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Site-Specific ¹⁹F NMR Protein Labeling Using Fluorinated Benzyl Azides for Structural and Functional Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Fluorine Nucleus in Protein Science

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, atomic-level view into the structure, dynamics, and interactions of proteins.[1] While traditional ¹H, ¹³C, and ¹⁵N NMR are mainstays of structural biology, they can be challenging for large or complex systems. ¹⁹F NMR has emerged as a powerful alternative, leveraging the unique properties of the fluorine-19 nucleus.[1][2]

The ¹⁹F nucleus is an ideal probe for biological systems for several key reasons:

  • 100% Natural Abundance & High Sensitivity: The ¹⁹F nucleus is spin-1/2 and 100% naturally abundant, with a high gyromagnetic ratio that gives it a sensitivity 83% that of protons.[2][3]

  • Zero Biological Background: Fluorine is virtually absent from biological systems, meaning any ¹⁹F NMR signal comes exclusively from the introduced probe, providing a clean and unambiguous window into the protein's environment.[3][4]

  • Extreme Sensitivity to Environment: The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm.[3][5] This makes it a highly responsive reporter for subtle conformational changes, ligand binding, or changes in solvent exposure.[2][6]

This guide provides a detailed framework for the site-specific labeling of proteins with ¹⁹F-containing benzyl azides, enabling high-resolution structural and functional studies using ¹⁹F NMR.

The Chemistry: Bioorthogonal Labeling with Benzyl Azides

To attach a ¹⁹F-benzyl probe to a protein, we utilize "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding under physiological conditions. The core strategy involves two steps:

  • Introduction of an Azide Handle: An azide group (-N₃) is site-specifically incorporated into the protein's amino acid sequence. This is most precisely achieved by genetically encoding an unnatural amino acid (UAA), such as p-azido-L-phenylalanine (pAzF), in response to an amber (UAG) stop codon.[7][8] This provides a unique chemical handle at a single, defined position.

  • Cycloaddition Reaction: The azide-modified protein is then reacted with a fluorinated benzyl group that has been functionalized with an alkyne. This reaction forms a stable triazole linkage. Two primary methods are employed:

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[7][][10] SPAAC is advantageous as it is copper-free, making it ideal for in-cell labeling where copper can be toxic.[11][12]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a terminal alkyne and requires a copper(I) catalyst.[13][14] While powerful, care must be taken to avoid protein degradation from copper-generated reactive oxygen species, often through the use of protective ligands.[14][15]

The choice between SPAAC and CuAAC depends on the experimental context, with SPAAC being preferred for live-cell applications and CuAAC often providing faster kinetics for in vitro labeling of purified proteins.[12][16]

Experimental Workflow & Protocols

The overall process for generating a site-specifically ¹⁹F-labeled protein can be broken down into four key stages: UAA incorporation, labeling reaction, purification, and NMR analysis.

G cluster_0 Stage 1: UAA Incorporation cluster_1 Stage 2: Labeling Reaction cluster_2 Stage 3: Purification cluster_3 Stage 4: NMR Analysis UAA_Plasmid Generate Plasmid (Protein-UAG & Synthetase/tRNA) Transformation Transform E. coli UAA_Plasmid->Transformation Expression Express Protein with p-Azido-L-phenylalanine Transformation->Expression Lysate Prepare Cell Lysate or Purify Azide-Protein Expression->Lysate Add_Probe Add Fluorinated Benzyl-Alkyne Probe Lysate->Add_Probe Incubate Incubate (with/without Cu catalyst) Add_Probe->Incubate Purify_Protein Purify Labeled Protein (e.g., Affinity Chromatography) Incubate->Purify_Protein Buffer_Exchange Buffer Exchange into NMR Buffer Purify_Protein->Buffer_Exchange NMR_Acquisition Acquire 1D ¹⁹F NMR Spectrum Buffer_Exchange->NMR_Acquisition Analysis Analyze Chemical Shift, Linewidth, and Dynamics NMR_Acquisition->Analysis

Caption: Overall workflow for ¹⁹F NMR protein labeling using benzyl azides.

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF)

This protocol describes the expression of a target protein containing pAzF at a specific site using amber codon suppression technology.[17]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest with a UAG (amber) codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF (e.g., pEVOL-pAzF).[17]

  • LB media and appropriate antibiotics.

  • Minimal media (e.g., M9) supplemented with glucose and amino acids (if needed).

  • p-Azido-L-phenylalanine (pAzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pAzF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add pAzF to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[18]

  • Growth: Reduce the temperature to 18-25°C and continue to incubate the culture for 16-20 hours with shaking.[18]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet, containing the azide-modified protein, can be stored at -80°C.

Causality & Insights:

  • Using minimal media is crucial to prevent the cells from synthesizing their own phenylalanine, which would compete with pAzF incorporation.

  • Lowering the temperature post-induction often improves protein folding and solubility.

  • The efficiency of pAzF incorporation should be verified by mass spectrometry.

Protocol 2: ¹⁹F-Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling the purified azide-modified protein with a strained alkyne probe in vitro.

Materials:

  • Purified, azide-modified protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).

  • ¹⁹F-labeled strained alkyne (e.g., a ¹⁹F-benzyl-DBCO conjugate), dissolved in a compatible solvent like DMSO.

  • Reaction buffer (should be free of components that might react with the probe).

Procedure:

  • Protein Preparation: Adjust the concentration of the purified azide-modified protein to 10-50 µM in the reaction buffer.

  • Probe Addition: Add the ¹⁹F-labeled strained alkyne probe to the protein solution. A 5- to 20-fold molar excess of the probe over the protein is a good starting point.[7] The final concentration of DMSO should typically be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7] The reaction can be monitored by mass spectrometry to check for completion.

  • Purification: Remove the excess, unreacted ¹⁹F probe. This is critical for clean NMR spectra. Methods include:

    • Size-exclusion chromatography (SEC).

    • Dialysis or buffer exchange with a desalting column.[18]

    • If the protein is tagged (e.g., His-tag), re-binding to an affinity column, washing thoroughly, and then eluting.

  • Verification: Confirm successful labeling and purity using SDS-PAGE (looking for a mobility shift) and mass spectrometry (to see the mass addition of the probe).

Causality & Insights:

  • SPAAC reactions are generally slower than CuAAC.[10] Reaction time and temperature may need optimization depending on the specific protein and probe.

  • While SPAAC avoids copper, some strained alkynes can exhibit side-reactivity with thiols (cysteine residues).[16][19] If your protein has reactive cysteines, they may need to be mutated or blocked if non-specific labeling becomes an issue.

¹⁹F NMR Data Acquisition and Analysis

With the purified, site-specifically labeled protein, you are ready to perform NMR experiments.

Sample Preparation
  • Concentration: Protein concentrations typically range from 25 µM to 200 µM.[20]

  • Buffer: Use a standard NMR buffer (e.g., 20 mM Phosphate or Tris, 100 mM NaCl, pH 7.0).

  • Deuterium Lock: Add 5-10% D₂O to the sample for the field-frequency lock.[1]

Data Acquisition Parameters

A simple 1D ¹⁹F NMR experiment is often sufficient for many applications.[1]

ParameterTypical ValueRationale
Spectral Width 50 - 100 ppmMust be sufficient to cover the expected chemical shift range of the fluorinated probe.[1]
Recycle Delay (d1) 1 - 2 secondsAllows for sufficient relaxation of the ¹⁹F nuclei between scans.[1]
Number of Scans 1024 - 4096+Dependent on protein concentration and desired signal-to-noise ratio.
Temperature 25 - 37 °CShould be optimized for protein stability and to mimic physiological conditions.

Causality & Insights:

  • The large chemical shift dispersion of ¹⁹F means that even small changes in the local environment of the probe will result in a measurable shift in the resonance, making it a sensitive reporter of protein conformational changes or ligand binding.[2][6]

  • Changes in the linewidth of the ¹⁹F signal can provide information about protein dynamics on the µs-ms timescale.[1]

Applications in Drug Discovery and Structural Biology

Site-specific ¹⁹F labeling opens the door to a wide range of powerful experiments:

  • Fragment-Based Screening: A library of small molecule fragments can be screened against the ¹⁹F-labeled protein. Binding events are detected by changes in the ¹⁹F chemical shift, providing a rapid and sensitive method for hit identification.[4][21]

  • Conformational Dynamics: The ¹⁹F probe can report on different conformational states of a protein. The appearance of multiple peaks or changes in peak position can be used to study protein folding, allostery, and activation mechanisms.[2]

  • Ligand Binding and Affinity: Titrating a ligand into a solution of the ¹⁹F-labeled protein and monitoring the chemical shift changes allows for the determination of binding affinity (K_d).[1]

G cluster_0 Protein States cluster_1 ¹⁹F NMR Spectra cluster_2 Interpretation Apo_Protein Apo Protein (No Ligand) Apo_Spectrum Single ¹⁹F Peak (Chemical Shift δ₁) Apo_Protein->Apo_Spectrum Bound_Protein Ligand-Bound Protein Bound_Spectrum Shifted ¹⁹F Peak (Chemical Shift δ₂) Bound_Protein->Bound_Spectrum Conclusion Δδ = |δ₁ - δ₂| Reports on Binding Event & Conformational Change Apo_Spectrum->Conclusion Bound_Spectrum->Conclusion

Caption: Ligand binding detection using protein-observed ¹⁹F NMR.

Conclusion

The site-specific incorporation of a ¹⁹F-benzyl azide probe via unnatural amino acid mutagenesis and bioorthogonal click chemistry is a robust and versatile strategy for protein analysis. The exceptional sensitivity of the ¹⁹F nucleus provides a powerful, background-free spectroscopic window into protein structure, dynamics, and interactions. This approach is particularly valuable in drug discovery for screening and characterizing ligand binding, and in fundamental research for dissecting complex biological mechanisms at the molecular level.

References

  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. PubMed Central. [Link]

  • SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. [Link]

  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. SpringerLink. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. [Link]

  • A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central. [Link]

  • Expression, Purification, and Functional Reconstitution of 19F-labeled Cytochrome b5 in Peptide Nanodiscs for NMR Studies. PubMed Central. [Link]

  • Site-specific labeling of cellular proteins with unnatural substrates of biotin ligases. DSpace@MIT. [Link]

  • Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. PubMed. [Link]

  • 19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. PubMed. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. AOAR*. [Link]

  • Asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine. J-STAGE. [Link]

  • Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

  • Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. Taylor & Francis Online. [Link]

  • Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PubMed Central. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

  • Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. PubMed. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • A Method for Selective 19F-Labeling Absent of Probe Sequestration (SLAPS). bioRxiv. [Link]

  • Site-specific Labeling of Cellular Proteins with Unnatural Substrates of Biotin Ligases. DSpace@MIT. [Link]

  • Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. [Link]

  • Site-Specific Protein Labeling with SNAP-Tags. PubMed Central. [Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Wiley Online Library. [Link]

  • 19 F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

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Application Note & Protocol: Phase-Transfer Catalysis for the Synthesis of Fluorinated Benzyl Azides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzyl Azides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] Fluorinated benzyl azides, in particular, are highly valuable synthetic intermediates. The benzyl azide moiety serves as a versatile precursor for a wide array of functional groups and is a key component in "click chemistry" for bioconjugation and the synthesis of complex molecular architectures.

This application note provides a comprehensive guide to the synthesis of fluorinated benzyl azides via phase-transfer catalysis (PTC). PTC offers a robust, efficient, and scalable method for this transformation, overcoming the challenge of reacting a water-soluble nucleophile (sodium azide) with an organic-soluble electrophile (fluorinated benzyl halide).[4][5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and address critical safety considerations for handling organic azides.

The "Why": Mechanistic Insights into Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases.[5][6] In the synthesis of fluorinated benzyl azides from their corresponding benzyl halides, the primary challenge is the poor solubility of the azide salt (e.g., sodium azide) in the organic solvent required to dissolve the benzyl halide. PTC elegantly circumvents this issue by employing a catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), which acts as a shuttle for the azide anion (N₃⁻) from the aqueous or solid phase into the organic phase.[5][7]

The catalytic cycle can be conceptualized as follows:

  • Anion Exchange: The phase-transfer catalyst, residing at the interface of the two phases, exchanges its counter-ion (X⁻) for an azide anion (N₃⁻) from the aqueous or solid phase. This forms a lipophilic ion pair (Q⁺N₃⁻).

  • Migration to the Organic Phase: The newly formed, organic-soluble ion pair (Q⁺N₃⁻) migrates into the bulk of the organic phase.

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive azide anion attacks the electrophilic benzylic carbon of the fluorinated benzyl halide in a classic Sₙ2 reaction, displacing the halide (e.g., Br⁻ or Cl⁻) and forming the desired fluorinated benzyl azide.

  • Catalyst Regeneration: The displaced halide anion (X⁻) pairs with the quaternary cation (Q⁺) to regenerate the catalyst (Q⁺X⁻), which then migrates back to the interface to begin another cycle.

This continuous process allows for a sustained reaction rate under mild conditions, often leading to high yields and simplified product isolation.[4]

Diagram of the Phase-Transfer Catalysis Cycle:

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Organic_Reactants Fluorinated Benzyl Halide (R-X) Fluorinated Benzyl Azide (R-N3) Catalyst_Regen Q⁺X⁻ (Regenerated Catalyst) Organic_Reactants->Catalyst_Regen Product Formation & Halide Release Catalyst_Organic Q⁺N₃⁻ (Lipophilic Ion Pair) Catalyst_Organic->Organic_Reactants Sₙ2 Reaction Catalyst_Aqueous Q⁺X⁻ (Initial Catalyst) Catalyst_Regen->Catalyst_Aqueous Catalyst Returns to Interface Aqueous_Reactants Sodium Azide (Na⁺N₃⁻) Catalyst_Aqueous->Catalyst_Organic Anion Exchange (N₃⁻ for X⁻) at Interface Safe_Azide_Workflow start Start: Review SDS and SOPs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood reaction Perform PTC Reaction (Avoid Metal Spatulas) fume_hood->reaction workup Aqueous Workup (Extraction, No Distillation) reaction->workup storage Store Product in a Cool, Dark, and Labeled Container workup->storage waste Segregate All Azide Waste in a Designated Container storage->waste end End waste->end

Sources

Application Notes and Protocols: Enamine-Mediated [3+2] Cycloaddition of Fluorinated Azides with Enolizable Ketones for the Synthesis of N-Fluoroalkyl-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine and fluoroalkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated molecules highly sought after. Among these, N-fluoroalkyl-1,2,3-triazoles are particularly valuable motifs. Traditionally, the synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, most notably its copper-catalyzed variant (CuAAC). However, the synthesis of N-fluoroalkyl triazoles presents unique challenges.

This guide details a powerful, metal-free alternative: the direct [3+2] cycloaddition of electron-deficient fluorinated azides with readily available enolizable ketones. This organocatalytic approach leverages the in-situ generation of enamines from active methylene compounds, which serve as highly reactive partners for electron-poor fluoroalkyl azides. The result is a highly efficient, regioselective, and scalable pathway to densely functionalized N-perfluoroalkyl-1,2,3-triazoles.

Mechanistic Insights: The Rationale Behind the Reaction

The success of this cycloaddition hinges on the complementary electronic nature of the reactants. Fluorinated azides, particularly perfluoroalkyl azides (RF-N3), are highly electron-deficient due to the strong inductive effect of the RF group. This lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), making it a potent electrophile for 1,3-dipolar cycloaddition.

Conversely, simple ketones are not sufficiently nucleophilic to react directly. The key to unlocking their reactivity is the use of a secondary amine catalyst, such as pyrrolidine. The catalyst reversibly reacts with the enolizable ketone (typically a β-dicarbonyl compound) to form a highly nucleophilic enamine intermediate. This enamine possesses a high-energy Highest Occupied Molecular Orbital (HOMO), making it an excellent partner for the electron-deficient fluorinated azide[1].

The catalytic cycle proceeds as follows:

  • Enamine Formation: The secondary amine catalyst reacts with the enolizable ketone to form an enamine and water. This equilibrium is crucial and drives the reaction forward.

  • Nucleophilic Attack: The electron-rich enamine attacks the terminal nitrogen of the electron-deficient fluorinated azide.

  • Cyclization: The resulting zwitterionic intermediate undergoes a rapid intramolecular cyclization to form a five-membered triazoline intermediate.

  • Catalyst Regeneration: The triazoline intermediate eliminates the amine catalyst, which re-enters the catalytic cycle, collapsing the intermediate to the stable, aromatic N-fluoroalkyl-1,2,3-triazole product.

This enamine-mediated pathway provides a metal-free and highly regioselective route to fully substituted triazoles, which are not directly accessible via standard CuAAC reactions.

Reaction Mechanism Diagram

Enamine-Mediated Cycloaddition Ketone Enolizable Ketone (β-Dicarbonyl) Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst1 Pyrrolidine (Catalyst) Catalyst1->Enamine Zwitterion Zwitterionic Intermediate Enamine->Zwitterion + RF-N3 Azide Fluorinated Azide (RF-N3) Azide->Zwitterion Triazoline Triazoline Intermediate Zwitterion->Triazoline Cyclization Product N-Fluoroalkyl Triazole Triazoline->Product - Catalyst Catalyst2 Pyrrolidine (Regenerated) Triazoline->Catalyst2 Catalyst2->Catalyst1 Re-enters Cycle

Caption: Catalytic cycle of the enamine-mediated azide-ketone cycloaddition.

Experimental Protocols

Trustworthiness & Self-Validation

The following protocols are designed to be self-validating. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the ketone starting material. The final products, being highly fluorinated, exhibit characteristic signals in 19F NMR spectroscopy, providing a clear diagnostic for successful triazole formation. The high yields and clean reaction profiles typically observed minimize the need for extensive purification.

General Protocol for the Synthesis of N-Perfluoroalkyl-1,2,3-Triazoles

This procedure is a representative example based on established methods for the reaction of azidoperfluoroalkanes with β-dicarbonyl compounds[1][2].

Materials:

  • Fluorinated azide (e.g., Azidotrifluoromethane, CF3N3 solution in an appropriate solvent) (1.0 equiv)

  • Enolizable ketone (e.g., ethyl acetoacetate, dibenzoylmethane) (1.0-1.2 equiv)

  • Pyrrolidine (0.1-0.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Reaction vessel (e.g., screw-cap vial)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry screw-cap vial equipped with a magnetic stir bar, add the enolizable ketone (1.0-1.2 equiv).

  • Solvent Addition: Dissolve the ketone in the chosen anhydrous solvent (to a typical concentration of 0.2-0.5 M).

  • Catalyst Addition: Add pyrrolidine (0.1-0.2 equiv) to the solution and stir for 5-10 minutes at room temperature to facilitate pre-formation of the enamine.

  • Azide Addition: Carefully add the fluorinated azide (1.0 equiv) to the reaction mixture. Note: Fluorinated azides should be handled with care in a well-ventilated fume hood, although azidoperfluoroalkanes have been shown to be thermally stable[3].

  • Reaction Monitoring: Seal the vial and stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting ketone is consumed (typically 1-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess pyrrolidine.

  • Purification: The crude product is often of high purity. If necessary, purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the product by NMR (1H, 13C, 19F) and mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add enolizable ketone to vial B 2. Dissolve in anhydrous solvent A->B C 3. Add pyrrolidine (catalyst) B->C D 4. Add fluorinated azide solution C->D E 5. Stir at room temp. D->E F 6. Monitor by TLC E->F G 7. Concentrate under reduced pressure F->G H 8. Column Chromatography (if necessary) G->H I 9. Characterization (NMR, MS) H->I

Sources

Troubleshooting & Optimization

Preventing decomposition of benzyl azides on acidic silica gel columns

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Prevention of On-Column Decomposition of Benzyl Azides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary (The "Triage")

User Issue: "I synthesized a benzyl azide, but after flash chromatography on silica gel, my yield plummeted. The NMR shows aldehydes and alcohols, and the column showed significant streaking."

Diagnosis: Your compound is suffering from Acid-Catalyzed Protodeazidation . Standard flash chromatography silica gel (


) is not inert; it possesses a slightly acidic surface (pH ~6.0–6.5) due to free silanol groups (

).[1] While alkyl azides are generally stable, benzyl azides —especially those with electron-donating groups (e.g., p-methoxybenzyl azide)—are susceptible to acid-mediated decomposition, leading to the loss of dinitrogen (

) and subsequent hydrolysis.
Diagnostic Module: Is Your Column Killing Your Product?

Before altering your workflow, confirm the pathology using this diagnostic matrix.

Symptom Observation Technical Interpretation
TLC Streaking "Comet tails" or smears from the spot to the baseline.Continuous decomposition occurs as the compound travels down the column.
New Baseline Spots Strong UV-active spots appearing at


.
Formation of polar hydrolysis products (Benzyl alcohols/amines).
Mass Loss Recovered mass is significantly lower (<60%) than crude.Volatile decomposition byproducts or irreversible adsorption to silica.
Gas Evolution Cracks or bubbles in the silica bed (rare but possible).Rapid release of

gas inside the column.
NMR Shift Disappearance of

signal (~4.3 ppm).
Conversion to Benzyl alcohol (~4.6 ppm) or Benzaldehyde (~10.0 ppm).
The Mechanism: Root Cause Analysis

To solve the problem, we must understand the chemistry at the silica interface. The decomposition is not random; it is a specific cascade triggered by the Brønsted acidity of the silanol groups.

The Pathway:

  • Protonation: The acidic silanol protonates the azide (or the benzylic position if highly activated), weakening the

    
     bond.
    
  • Elimination: Dinitrogen (

    
    ) is expelled (entropy driven).
    
  • Hydrolysis: The resulting transient carbocation or imine intermediate is trapped by residual water on the silica surface, generating a benzyl alcohol or aldehyde.

AzideDecomposition cluster_0 Inside the Column Silica Acidic Silica Surface (Si-OH) Complex Protonated Intermediate [R-CH2-NH-N2]+ Silica->Complex Protonation Azide Benzyl Azide (R-CH2-N3) Azide->Complex N2 N2 Gas (Irreversible Loss) Complex->N2 Cation Benzyl Cation / Imine Complex->Cation - N2 Alcohol Benzyl Alcohol (Decomposition Product) Cation->Alcohol + H2O (Hydrolysis) Water H2O (From Silica) Water->Alcohol

Figure 1: The acid-catalyzed decomposition pathway of benzyl azides on untreated silica gel.

The Solution: Protocol for Column Neutralization

The industry-standard solution is to "passivate" or "buffer" the silica gel using an organic base. Triethylamine (TEA) is the reagent of choice because it effectively neutralizes silanol groups without degrading most organic compounds.

Method A: The TEA-Doped Mobile Phase (Recommended)

This method maintains a basic environment throughout the entire purification process.

Reagents:

  • Triethylamine (TEA),

    
     purity.
    
  • Standard solvents (Hexanes/Ethyl Acetate).[2]

Protocol:

  • Prepare Solvent A (Non-polar): Add 1% (v/v) TEA to your Hexanes (or Petroleum Ether).

  • Prepare Solvent B (Polar): Add 1% (v/v) TEA to your Ethyl Acetate.

  • Column Equilibration (CRITICAL): Flush the packed silica column with 3 column volumes (CV) of the TEA-doped Solvent A before loading your sample. This pre-coats the silica surface with amine, neutralizing acidic sites.

  • Load & Run: Load your sample and run the gradient as usual, using the TEA-doped solvents.

  • Post-Run: The TEA is volatile (b.p. 89°C). It will be removed during rotary evaporation of your product fractions.[3][4]

Method B: Alternative Stationary Phases

If TEA doping is insufficient or interferes with downstream chemistry, switch the stationary phase.

  • Neutral Alumina: Naturally less acidic than silica. Ideal for highly acid-sensitive azides.

  • Amine-Bonded Silica (

    
    -Silica):  A specialized stationary phase where the surface is chemically bonded with amines. It is inherently basic and requires no mobile phase additives.
    
Decision Matrix: Selecting the Right Workflow

PurificationStrategy Start Start: Purify Benzyl Azide CheckStruct Is the Benzyl Ring Electron Rich? (e.g., -OMe) Start->CheckStruct Standard Standard Silica (Hex/EtOAc) CheckStruct->Standard No (Electron Deficient) Sensitive High Risk of Decomposition CheckStruct->Sensitive Yes TEA_Add Add 1% TEA to Mobile Phase Sensitive->TEA_Add Primary Protocol Success Did it Streak? TEA_Add->Success Good Proceed to Evaporation Success->Good No Streaking Fail Switch Stationary Phase Success->Fail Still Streaking Alumina Use Neutral Alumina (Activity Grade III) Fail->Alumina

Figure 2: Strategic decision tree for selecting the purification method based on compound stability.

Safety & FAQs

Q1: Can I use Dichloromethane (DCM) with azides? A: Use with extreme caution. While DCM is a common chromatography solvent, reacting azides with halogenated solvents can theoretically form di- and tri-azidomethane, which are highly explosive [1]. However, for rapid chromatography at room temperature, this risk is low compared to reaction conditions. Avoid storing azides in DCM.

Q2: Is there a safety risk adding TEA to the column? A: The primary risk with azides is the formation of Hydrazoic Acid (


)  if they contact strong acid. Silica is only weakly acidic, so 

formation is negligible. However, adding TEA actually improves safety by ensuring the pH stays basic, preventing any trace

formation [2].

Q3: How do I remove the TEA from my product? A: TEA has a boiling point of ~89°C. It co-evaporates well with Ethyl Acetate or Heptane on a rotovap. If trace amine remains (detectable by smell or NMR), redissolve the product in


 and wash quickly with saturated 

(do not use strong acid washes).
References
  • BenchChem. (2025).[5][6][7] Azide Compound Purification by Column Chromatography: Technical Support Center. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

  • Biotage. (2023).[8][9] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • University of Pittsburgh. (2013). Safe Handling of Azides: Stability and Compatibility. Retrieved from

Sources

Optimizing yield of nucleophilic substitution for fluorinated benzyl azides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FBA-OPT-2024 Subject: Yield Optimization & Troubleshooting for Nucleophilic Substitution of Fluorinated Benzyl Halides Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Critical Safety Directive (Read Before Experimentation)

WARNING: Azide Hazards Before discussing yield, we must address safety.[1] Organic azides are energy-rich molecules.[2] The introduction of fluorine atoms (which increase density and oxygen balance) can sometimes mask the instability of the azide functionality.

  • The "Rule of Six": Ensure the number of carbon atoms (

    
    ) plus oxygen atoms (
    
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) is
    
    
    .
    
    
    [3][4]
    • Example: Pentafluorobenzyl azide (

      
      ) has 7 carbons and 3 nitrogens (
      
      
      
      ). This is below the safety threshold. It must be handled in solution only and never isolated as a neat solid.
  • No Distillation: Never distill organic azides.[2][4] Purification should be limited to extraction or column chromatography.

  • Metal Avoidance: Do not use metal spatulas or halogenated solvents (like DCM) with sodium azide (

    
    ) precursors, as explosive di- and tri-azidomethane can form.
    

Core Reaction Protocol

The synthesis of fluorinated benzyl azides typically proceeds via an


 nucleophilic substitution using sodium azide (

).
The "Golden Path" Protocol

For maximum yield and safety, we recommend the Acetone/Water Phase Transfer method over DMSO. While DMSO is faster, removing it requires heat or extensive washing, which increases safety risks and loss of volatile fluorinated products.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve fluorinated benzyl halide (1.0 eq) in Acetone (

    
     concentration).
    
  • Azide Solution: Dissolve

    
     (1.2 - 1.5 eq) in a minimum amount of water.
    
  • Mixing: Add the aqueous azide to the acetone solution. The mixture will likely become biphasic or cloudy.

  • Catalysis (Optional but Recommended): Add 1-2 mol% Sodium Iodide (NaI) or TBAI (Tetrabutylammonium iodide). Why? See Troubleshooting.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (stain with phosphomolybdic acid; azides are not always UV active if highly fluorinated).

  • Workup: Dilute with diethyl ether (or MTBE). Wash with water (

    
    ) to remove salts. Dry over 
    
    
    
    .
  • Concentration: Remove solvent under reduced pressure at <30°C . Fluorinated benzyl azides are often volatile.

Technical Deep Dive: The "Fluorine Effect"

Users often ask why their yields fluctuate depending on the fluorine substitution pattern.

Electronic Effects on Rate

Contrary to standard alkyl halide logic where electron-withdrawing groups (EWGs) deactivate nucleophilic attack, fluorine substitution on the benzyl ring often accelerates the reaction. [5]

  • Mechanism: The benzylic carbon is electron-deficient due to the inductive effect of the fluorine atoms. This increases the electrostatic potential at the reaction center, attracting the azide anion (

    
    ) more strongly than in non-fluorinated analogs.
    
  • The Exception (Ortho-Substitution): If fluorine is in the ortho position (2,6-difluoro), steric hindrance and electrostatic repulsion between the lone pairs of the fluorine and the incoming azide nucleophile can drastically slow the reaction.

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the critical decision points for optimization.

G cluster_0 Solvent System Start Fluorinated Benzyl Halide Solvent Solvent Choice Start->Solvent Acetone Acetone/H2O (Safer, Easy Workup) Solvent->Acetone DMSO DMSO (Faster, Hard to Remove) Solvent->DMSO Pathway SN2 Transition State Product Fluorinated Benzyl Azide Pathway->Product Inversion of Configuration Acetone->Pathway + TBAI (Cat.) DMSO->Pathway Direct

Figure 1: Decision logic for solvent selection in nucleophilic substitution.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and starting material remains.

Diagnosis: Poor solubility or "Anion Starvation." Solution:

  • Check Homogeneity: In Acetone/Water, if the organic layer is too dense (common with polyfluorinated compounds), the azide ion cannot penetrate. Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (if using solid

    
     in acetonitrile) or TBAI (if using Acetone/Water).
    
  • Finkelstein Swap: Add 5 mol% NaI. The iodide displaces the chloride/bromide first (faster), forming a benzyl iodide, which is a much better leaving group for the azide to attack.

Q2: I lost my product during the rotary evaporation.

Diagnosis: Volatility. Solution: Fluorinated compounds have high vapor pressures. A pentafluorobenzyl azide molecule is heavy but does not interact strongly with itself (low intermolecular forces).

  • Fix: Do not evaporate to dryness.[1] Keep the product as a concentrated solution in ether/MTBE if possible. If you must isolate, use a cool water bath (<25°C) and stop immediately when solvent volume is low.

Q3: The reaction turned dark/black.

Diagnosis: Decomposition or Light Sensitivity. Solution: Benzyl azides can decompose to nitrenes under ambient light over time.

  • Fix: Wrap the reaction flask in aluminum foil.

Q4: Can I use DCM (Dichloromethane) as the solvent?

Diagnosis: SAFETY VIOLATION. Solution: STOP IMMEDIATELY. Azide ions can react with DCM over time to form diazidomethane (


), which is extremely explosive. Use Acetone, Acetonitrile, DMF, or DMSO only.

Quantitative Data: Solvent & Catalyst Effects[7][8]

The following table summarizes expected yields for 4-fluorobenzyl bromide substitution with


 under different conditions.
Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
DMSO None25292-98Fast, but workup requires extensive water wash.
DMF None25490-95Good balance, but DMF removal can be tricky.
Acetone/H2O (3:1) None251265-75Slow due to biphasic nature.
Acetone/H2O (3:1) TBAI (1%) 25690-95 Recommended. Safe, easy workup, high yield.
Acetonitrile 18-Crown-6Reflux285-90Higher thermal risk; not recommended for scale-up.

Experimental Workflow Visualization

Workflow Setup Setup: Foil-wrapped flask Solvent: Acetone/H2O Reactants Add Fluorinated Benzyl Halide + NaN3 + TBAI (Cat) Setup->Reactants Monitor Monitor: TLC (Stain: PMA/KMnO4) Reactants->Monitor Quench Quench: Add Water Extract w/ Et2O Monitor->Quench Complete Wash Wash: H2O x3 (Remove DMF/DMSO/Salts) Quench->Wash Dry Dry: MgSO4 Filter Wash->Dry Evap Evaporate: <25°C DO NOT DISTILL Dry->Evap

Figure 2: Step-by-step experimental workflow for safe isolation.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 2005.

  • Benzylic Effect & Fluorine: Galabov, B., et al. "Origin of the SN2 Benzylic Effect." Journal of the American Chemical Society, 130(30), 2008.

  • Azide Synthesis Protocols: "Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide." BenchChem.

  • Handling Guidelines: "Azide Safety Guidelines." University of California, Santa Cruz (UCSC) EH&S.

Sources

Technical Support Center: Handling Hydrazoic Acid in Benzyl Azide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HN3-SAFETY-001 Priority: CRITICAL Assigned Specialist: Senior Application Scientist

⚠️ Emergency Safety Brief (Read First)

You are accessing this guide because you are synthesizing Benzyl Azide (


) and are concerned about the formation of Hydrazoic Acid (

).

The Three Laws of Azide Safety:

  • Never Acidify:

    
     forms when pH < pKa (4.7). Keep reaction and workup pH > 9.
    
  • No Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform. They react to form di-/tri-azidomethane, which are highly explosive.[1][2]

  • No Heavy Metals: Avoid metal spatulas and copper/lead plumbing.

Module 1: The Mechanism of Hazard

Why am I detecting ?

The formation of hydrazoic acid is a simple protonation equilibrium. Sodium azide (


) is a salt; in water, it dissociates into 

and

.

The equilibrium is governed by the pKa of


, which is approximately 4.6 – 4.7 .


  • At pH 9.0: 99.99% exists as Azide ion (

    
    ). (SAFE) 
    
  • At pH 4.7: 50% exists as Hydrazoic Acid (

    
    ). (CRITICAL DANGER) 
    
  • Volatility:

    
     has a boiling point of ~37°C. If formed, it rapidly partitions into the headspace.
    
  • Explosivity:

    
     in the headspace is explosive at concentrations >10%.
    

Module 2: Troubleshooting & FAQs

Q1: I need to extract Benzyl Azide. Can I use Dichloromethane (DCM)?

Verdict: ABSOLUTELY NOT.

Technical Explanation: While DCM is a standard extraction solvent, it is incompatible with azides. Over time (and accelerated by phase transfer catalysts often used in benzyl azide synthesis), the azide ion displaces the chloride in DCM.

  • Reaction:

    
    
    
  • Result: Formation of Diazidomethane .[3][4] This compound is extremely shock-sensitive and can explode even in solution.

Correct Protocol: Use Toluene , Ethyl Acetate , or Diethyl Ether . Toluene is preferred for benzyl azide as it allows for safe storage of the product in solution (desensitization).

Q2: How do I check if my headspace is dangerous?

Verdict: Use the Ferric Chloride Spot Test.

Protocol:

  • Prepare a 10%

    
     solution in dilute HCl.
    
  • Wet a piece of filter paper with this solution.

  • Hold it briefly near the vent of your reaction vessel (do not inhale).

  • Result: A distinct RED color indicates the formation of Iron(III) Azide complex (

    
    ), confirming 
    
    
    
    vapor.
Q3: My yield is low. Is the azide escaping?

Verdict: Likely pH related.

If your reaction mixture becomes acidic (perhaps due to byproduct formation or starting material acidity), the azide protonates and escapes as gas.

  • Fix: Buffer your aqueous phase. For benzyl azide synthesis, maintaining a slightly basic environment (using

    
     or similar) ensures the nucleophile (
    
    
    
    ) remains active and in the aqueous phase, preventing
    
    
    off-gassing.

Module 3: Visualizing the Safety Logic

The following decision tree outlines the critical control points for your synthesis to prevent explosions.

AzideSafety Start Start: Benzyl Azide Synthesis SolventCheck Select Solvent Start->SolventCheck DCM Dichloromethane (DCM) SolventCheck->DCM Avoid SafeSolvent Toluene / EtOAc SolventCheck->SafeSolvent Recommended Explosion1 CRITICAL FAILURE: Diazidomethane Formation DCM->Explosion1 pHCheck Check Aqueous pH SafeSolvent->pHCheck Acidic pH < 6 pHCheck->Acidic Risk Basic pH > 9 pHCheck->Basic Safe HN3Form HN3 Gas Formation (Toxic/Explosive) Acidic->HN3Form SafeRxn Safe Reaction Progression Basic->SafeRxn

Figure 1: Critical Decision Tree for preventing Diazidomethane and Hydrazoic Acid formation.

Module 4: The "Kill Switch" (Quenching SOP)

Objective: Safely destroy unreacted sodium azide in the aqueous waste stream. Method: Nitrous Acid Decomposition (Oxidation).

⚠️ CRITICAL WARNING

Order of Addition Matters: You must add the Acid to the Nitrite/Azide mixture.

  • Incorrect: Adding Nitrite to Acidic Azide

    
     Instant evolution of massive 
    
    
    
    gas.
  • Correct: Azide + Nitrite (Basic) + Slow Acid

    
     In situ generation of 
    
    
    
    which immediately quenches the azide.
Step-by-Step Protocol
StepActionObservation/Note
1 Dilute Dilute the reaction mixture with water so the azide concentration is <5%.
2 Add Nitrite Add 20% aqueous Sodium Nitrite (

). Use 1.5g

per 1g of

(40% excess).[5][6]
3 Stir Ensure the solution is homogeneous. The pH should still be basic/neutral.
4 Acidify (SLOWLY) Add 20%

dropwise via addition funnel.
5 Observe Evolution of

(bubbles) and

(colorless gas, turns brown in air).
6 Test When gas evolution stops, test with Starch-Iodide paper .
7 Verify Blue/Black paper = Excess Nitrite present (Quench Complete).[7][8] No Color = Add more Nitrite and repeat.
Quenching Mechanism Diagram[7]

QuenchMech NaN3 NaN3 (Waste) Reaction Decomposition 2NaN3 + 2HNO2 NaN3->Reaction NaNO2 NaNO2 (Quencher) HNO2 HNO2 (Nitrous Acid) Generated In-Situ NaNO2->HNO2 + H+ H2SO4 H2SO4 (Activator) H2SO4->HNO2 HNO2->Reaction N2 3 N2 (Gas) Reaction->N2 NO 2 NO (Gas) Reaction->NO NaOH 2 NaOH Reaction->NaOH

Figure 2: The chemical pathway for Nitrous Acid quenching of Azide waste.[6][7]

References

  • University of California San Diego (UCSD). (2023).[9][10] Sodium Azide Hazard Control Plan. Environment, Health & Safety.[1][2][6][9][10][11][12] [Link][10]

  • Occupational Safety and Health Administration (OSHA). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Method ID: 211. [Link]

  • Keicher, T., & Löbbecke, S. (2010). Organic Azides: Syntheses and Applications.[11] Wiley-VCH. (Chapter on Safety).[5][9][10][13][14][15] [Link]

Sources

Troubleshooting low click reaction yields with steric hindered azides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the module relevant to your specific failure mode.

Topic: Optimizing Low Yields in Sterically Hindered Click Reactions Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 25, 2026

Introduction: When "Click" Doesn't Click

The term "Click Chemistry" implies an effortless, high-yield reaction.[1] However, when working with tertiary azides (e.g., 3°-carbon attachments) or azides buried within folded biopolymers, the standard protocols often fail. The transition state of the cycloaddition is sensitive to steric crowding. If your yield is <10% or your kinetics are stalling, standard TBTA/CuSO4 methods are insufficient.

This guide addresses the two main modalities: CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted/Copper-Free).

Module 1: CuAAC Optimization (The Catalyst System)

The Core Problem: Ligand Suffocation

In standard protocols, TBTA is the default ligand. However, for sterically hindered azides, TBTA is often ineffective. It does not stabilize the Cu(I) oxidation state effectively in aqueous/complex media, and its steric bulk can further crowd the catalytic pocket.

The Solution: Switch to BTTAA or BTTES .

  • BTTAA is currently the "gold standard" for difficult clicks. It creates a more electron-rich Cu(I) center and accelerates the reaction significantly faster than TBTA or THPTA, particularly for hindered substrates [1].

  • Mechanism: These ligands prevent Cu(I) disproportionation and oxidation while maintaining an open coordination sphere for the bulky azide to attack the copper-acetylide intermediate.

Visualization: Optimization Decision Tree

The following diagram outlines the logical workflow for rescuing a failed CuAAC reaction.

CuAAC_Optimization Start Reaction Yield < 10% Check_O2 Step 1: Check Oxygen (Is Cu(I) oxidizing?) Start->Check_O2 Degas Degas Solvents & Increase Ascorbate Check_O2->Degas Solution turns blue/green Ligand_Check Step 2: Evaluate Ligand (Are you using TBTA?) Check_O2->Ligand_Check Solution is clear/yellow Switch_BTTAA SWITCH TO BTTAA (Higher turnover rate) Ligand_Check->Switch_BTTAA Yes (TBTA) Temp_Check Step 3: Thermodynamics (Is the barrier too high?) Ligand_Check->Temp_Check Already using THPTA/BTTES Switch_BTTAA->Temp_Check Heat Heat to 40-60°C (If biomolecule stable) Temp_Check->Heat Substrate is robust Solvent Step 4: Solvent System (Solubility issue?) Temp_Check->Solvent Substrate is heat-sensitive Heat->Solvent DMSO Add DMSO/tBuOH (Break aggregation)

Figure 1: Decision logic for troubleshooting low-yielding CuAAC reactions. Blue/Green color in reaction indicates Cu(II) formation (failure).

Protocol: High-Efficiency CuAAC for Hindered Azides

Applicability: Tertiary azides, DNA-encoded libraries, low-concentration protein labeling.

  • Prepare Stock Solutions:

    • CuSO4: 20 mM in water.

    • Ligand (BTTAA): 50 mM in water (or DMSO if using TBTA, though not recommended).

    • Reducing Agent: Sodium Ascorbate, 100 mM (Freshly prepared—Critical ).[2]

  • Premix Catalyst Complex (The "Click Mix"):

    • Mix CuSO4 and BTTAA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL Ligand) before adding to the reaction. This ensures the copper is fully chelated and protected before it touches the azide.

  • Reaction Assembly:

    • Solvent: 50% DMSO / 50% Buffer (PBS or HEPES) is ideal for hindered organic substrates to prevent aggregation.

    • Add Azide and Alkyne.[2][3][4][5][6][7][8][9][10][11][12]

    • Add "Click Mix" (Final Cu concentration: 0.5–1 mM).

    • Initiation: Add Sodium Ascorbate (Final concentration: 5 mM).

  • Incubation:

    • Standard: 1 hour @ RT.

    • Hindered Rescue: 4 hours @ 40°C.

Module 2: SPAAC Optimization (Copper-Free)

The Core Problem: The Steric Mismatch

In SPAAC, you rely on ring strain, not a catalyst. A common error is using ADIBO (DBCO) with tertiary azides.

  • The Trap: ADIBO (and DIBAC) are bulky. When reacting with a tertiary azide, the steric clash between the dibenzo-ring system and the azide's bulky substituents raises the activation energy drastically.

  • The Data: Tertiary azides react with ADIBO ~100,000x slower than primary azides [2].

The Solution: Use BCN

Bicyclo[6.1.0]non-4-yne (BCN) is less sterically demanding than dibenzocyclooctynes. It lacks the bulky fused aromatic rings flanking the alkyne.

  • Result: BCN maintains acceptable reaction rates with tertiary azides, whereas ADIBO essentially stops [2].

Comparative Data: Relative Reaction Rates

The table below illustrates why reagent choice is the primary cause of failure in SPAAC with hindered substrates.

Azide TypeCyclooctyne: BCN (Small)Cyclooctyne: ADIBO/DBCO (Bulky)Recommendation
Primary (e.g., -CH2-N3)Fast (1.0)Fast (0.3 - 1.0)Use either. DBCO is more hydrophobic.
Secondary (e.g., -CH(R)-N3)Moderate (~0.5)Slow (~0.[3]1)BCN preferred.
Tertiary (e.g., -C(R)2-N3)Functional (~0.02)Dead (< 0.00001)MUST USE BCN.

(Rates are approximate relative values based on k_rel)

Module 3: Frequently Asked Questions (FAQ)

Q1: My reaction turns green/blue after 10 minutes. What happened?

A: Your Copper(I) has oxidized to Copper(II).[5][8] Cu(I) is the active catalyst; Cu(II) is inactive.[5][8] A blue/green tint confirms oxidation.

  • Fix: You have oxygen leakage.

    • Degas all buffers (bubble N2 or freeze-pump-thaw).

    • Increase Sodium Ascorbate concentration to 10 mM.

    • Add Aminoguanidine (5 mM) to scavenge dehydroascorbate byproducts that can react with proteins [3].

Q2: I cannot heat my protein target to 40°C. How do I drive the reaction?

A: If temperature is fixed, you must optimize Concentration and Time .

  • Crowding Agents: Add PEG8000 (5-10%) to induce molecular crowding, effectively increasing the local concentration of reagents.

  • Picolyl Azides: If you can modify your azide source, switch to a Picolyl Azide . These contain an internal copper-chelating motif that raises the effective copper concentration at the reaction site, boosting efficiency significantly without bulk heating [4].

Q3: Can I use "Click" reagents in cell lysate?

A: Yes, but endogenous thiols (Glutathione) and proteins will strip copper.

  • Protocol Adjustment: You must use BTTAA (it binds Cu tighter than cellular components).

  • Wash: If possible, perform the click on beads or after precipitating the lysate to remove small molecule chelators.

Q4: I am using BCN with a tertiary azide and it's still slow.

A: Check for Electronic Mismatch . While BCN solves the steric issue, electronic effects still apply. Electron-deficient azides react faster with BCN. If your tertiary azide is very electron-rich, the kinetics will be sluggish.

  • Fix: Increase concentration of the BCN reagent to >10 equivalents.

References

  • Ligand Comparison (BTTAA vs TBTA)

    • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.[13] Chemical Communications.

  • SPAAC Sterics (Tertiary Azides vs ADIBO/BCN)

    • Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. NIH/PMC.
  • Troubleshooting & Additives (Aminoguanidine)

    • Troubleshooting low yield in copper-catalyzed click reactions. BenchChem Technical Support.[2][5][7]

  • Picolyl Azides & Ligand Test Kits

    • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based).[14] Jena Bioscience.

Sources

Storage stability of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Stability of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers utilizing This compound (CAS: 620533-92-8 or related analogs). Due to the energetic nature of the azide functionality (


) and the specific electronic effects of the bis-trifluoromethyl groups, this reagent requires precise handling to maintain integrity and safety.
⚠️ Module 1: Critical Safety & Stability Assessment

Before storing or using this reagent, you must understand its stability profile.[1] This molecule is an organic azide .[2][3] While the electron-withdrawing trifluoromethyl (


) groups provide some electronic stabilization to the aromatic ring, the azide group remains sensitive to external energy inputs.
The "Rule of Six" Validation

We apply the "Rule of Six" to assess safety. This empirical rule states that organic azides are generally safe to handle if the number of carbon atoms (


) plus other stabilizing atoms is at least six times the number of azide nitrogens (

).[2]
  • Formula:

    
    
    
  • Analysis:

    • Ratio:

      
      
      
  • Verdict: This molecule is on the borderline of the safety ratio (

    
     is preferred). While generally stable in solution, neat (pure) forms must be treated as potentially shock-sensitive explosives.  Never concentrate solutions to dryness unless strictly necessary and done behind a blast shield.
    
Diagnostic Workflow: Can I Store This Solution?

Use the following decision tree to determine if your current storage plan is safe.

StorageSafety Start START: Solution Evaluation CheckConc Is Concentration > 0.5 M? Start->CheckConc CheckSolvent Is Solvent Halogenated (e.g., DCM, CHCl3)? CheckConc->CheckSolvent No (<0.5M) UnsafeConc CRITICAL RISK: High concentration increases shock sensitivity. Dilute immediately. CheckConc->UnsafeConc Yes CheckLight Is container Amber/Opaque? CheckSolvent->CheckLight No UnsafeSolvent CAUTION: Long-term storage in chlorinated solvents can form explosive diazidomethane traces. CheckSolvent->UnsafeSolvent Yes UnsafeLight DEGRADATION RISK: Photolysis will convert azide to nitrene. Wrap in foil immediately. CheckLight->UnsafeLight No Safe APPROVED: Store at 2-8°C. Shelf life: ~6-12 months. CheckLight->Safe Yes

Figure 1: Decision matrix for assessing the safety of storing azide solutions.

🛠️ Module 2: Storage Troubleshooting & Protocols
1. Photolytic Instability (The #1 Degradation Pathway)

Issue: Users often report the solution turning yellow or brown over time. Cause: Benzyl azides are highly susceptible to UV photolysis. Light causes the extrusion of nitrogen gas (


), generating a highly reactive nitrene  intermediate.[4]
Mechanism: 
  • The nitrene rearranges (often to an imine) or polymerizes, causing discoloration.

Protocol:

  • Container: Always use amber glass vials. If unavailable, wrap clear vials tightly in aluminum foil.

  • Handling: Minimize exposure to ambient lab light. Do not leave on the benchtop for extended periods.

2. Solvent Compatibility

Issue: Unexpected byproducts or precipitation. Insight:

  • Avoid: Halogenated solvents (DCM, Chloroform) for long-term storage (>1 week). While convenient, trace reactions can occur.

  • Avoid: Ketones (Acetone). If any primary amine is formed via degradation, it will react with acetone to form imines (Schiff bases), complicating analysis.

  • Recommended: Toluene, Ethyl Acetate, or anhydrous THF are superior for stability.

3. Temperature Control

Issue: Thermal decomposition. Protocol:

  • Standard Storage: 2°C to 8°C (Refrigerator).

  • Long-term (>3 months): -20°C (Freezer). Ensure the cap is sealed with Parafilm to prevent moisture ingress, which can hydrolyze the trifluoromethyl groups (rare, but possible) or affect solvent integrity.

🧪 Module 3: Experimental Validation (QC)

If you suspect your reagent has degraded, perform these checks. Do not rely solely on TLC , as decomposition products can streak or co-elute.

Method A:

NMR Verification

The benzylic protons are the most sensitive diagnostic handle.

SignalChemical Shift (

)
MultiplicityInterpretation
Benzylic

~4.45 - 4.55 ppm SingletIntact Reagent. The electron-withdrawing

groups shift this downfield compared to unsubstituted benzyl azide (~4.3 ppm).
Imine

~8.3 - 8.5 ppmSingletDegradation. Indicates photolysis and rearrangement to benzylideneamine.
Aromatic Region ~7.8 - 8.0 ppmMultipletIntact aromatic ring protons.
Method B: Infrared (IR) Spectroscopy

This is the fastest "Yes/No" check for the azide group.

  • Target Peak: Look for a strong, sharp stretch at ~2100 - 2150 cm

    
     .
    
  • Troubleshooting: If this peak is weak or absent, the azide has decomposed (released

    
    ).
    
Method C:

NMR (Unique Advantage)

Because this molecule has 6 magnetically equivalent fluorine atoms,


 NMR is a powerful purity check.
  • Expectation: A single, clean singlet around -63 ppm (referenced to

    
    ).
    
  • Degradation: Appearance of multiple small peaks near the main signal indicates ring-modified byproducts.

❓ Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a metal spatula to weigh the solid precursor? A: No. Avoid metal contact with neat organic azides. While less sensitive than heavy metal azides (like lead azide), friction between metal and crystals can trigger decomposition. Use Teflon or wood spatulas.

Q2: I need to remove the solvent. Can I use a rotary evaporator? A: Yes, but with strict limits.

  • Bath Temperature: Do not exceed 30°C.

  • Pressure: Do not let the compound go to complete dryness if possible. Leave a small amount of solvent to "phlegmatize" (desensitize) the azide.

  • Shielding: Always lower the hood sash.

Q3: My reaction with an alkyne (Click Chemistry) is failing. Is the azide bad? A: Check the color. If the azide solution is dark brown, photolysis has occurred. If it is clear/pale yellow, the issue is likely the catalyst (Cu(I) oxidation) or oxygen presence, not the azide stability.

Q4: How do I dispose of old azide solutions? A: Never pour down the drain (reaction with copper pipes forms explosive copper azide). Quench the azide chemically before disposal.

  • Quench Protocol: Treat with a phosphine (e.g., Triphenylphosphine) or reduce with Tin(II) chloride to convert the azide to a safe amine, then dispose of as organic waste.

📚 References
  • Banert, K. (2016). Organic Azides: Syntheses and Applications. Wiley-VCH. (Authoritative text on azide handling and stability).

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • University of California, Santa Cruz (UCSC). (n.d.). Azide Safety Guidelines. Retrieved from UCSC EH&S. Link

  • PubChem. (2024). This compound Compound Summary. Link

  • Glaser, M., & Årstad, E. (2007). "Click Labeling" with 2-[18F]Fluoroethylazide for Positron Emission Tomography. Bioconjugate Chemistry, 18(3), 989–993. (Discusses stability of fluorinated azides). Link

Sources

Minimizing hydrolysis of 3,5-bis(trifluoromethyl)benzyl chloride precursor

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-bis(trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the hydrolysis of this critical precursor during experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your reactions and the quality of your results.

Introduction: The Challenge of Hydrolysis

3,5-Bis(trifluoromethyl)benzyl chloride is a highly reactive and versatile building block in pharmaceutical and agrochemical synthesis.[1] Its two trifluoromethyl groups significantly influence the electronic properties of the molecule, enhancing its utility in creating complex molecular architectures. However, this reactivity also makes the benzylic chloride susceptible to nucleophilic attack by water, a process known as hydrolysis, which leads to the formation of the corresponding and often undesired 3,5-bis(trifluoromethyl)benzyl alcohol.

The presence of these electron-withdrawing trifluoromethyl groups is expected to destabilize the formation of a benzyl carbocation. This suggests that the hydrolysis of 3,5-bis(trifluoromethyl)benzyl chloride likely proceeds through a more associative, SN2-like concerted mechanism, rather than a dissociative, SN1-type pathway that is common for benzyl chlorides with electron-donating substituents.[2][3] This mechanistic nuance is critical, as it informs our strategies for minimizing this side reaction.

This guide will provide you with the foundational knowledge and practical steps to control and minimize the hydrolysis of 3,5-bis(trifluoromethyl)benzyl chloride in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my 3,5-bis(trifluoromethyl)benzyl chloride has started to hydrolyze?

A1: 3,5-Bis(trifluoromethyl)benzyl chloride is typically a white to off-white crystalline solid or powder.[4] Significant hydrolysis to 3,5-bis(trifluoromethyl)benzyl alcohol may not always result in a dramatic visual change. However, you might observe a change in the physical state, such as the powder becoming clumpy or appearing moist. For definitive identification, analytical methods such as NMR, GC-MS, or HPLC are necessary.

Q2: What are the primary storage recommendations to prevent hydrolysis?

A2: To maintain the integrity of 3,5-bis(trifluoromethyl)benzyl chloride, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to atmospheric moisture.[2][5]

Q3: Can I use protic solvents for my reaction with this precursor?

A3: While it is generally advisable to use anhydrous aprotic solvents, the use of protic solvents is not entirely prohibitive, depending on the reaction conditions. In a notable study, the synthesis of an azide from 3,5-bis(trifluoromethyl)benzyl chloride in a biphasic system containing water showed no significant hydrolysis, even at 90°C.[6] This suggests that in certain multiphase systems, the precursor can be shielded from extensive contact with water. However, for most applications, especially those sensitive to alcohol impurities, the use of dry aprotic solvents is the safer and more reliable approach.

Q4: How do I properly handle the reagent to minimize exposure to moisture?

A4: When handling 3,5-bis(trifluoromethyl)benzyl chloride, always work in a dry environment, preferably in a glove box or under a stream of inert gas. Use flame-dried glassware and ensure all solvents and other reagents are anhydrous. When transferring the solid, do so quickly and efficiently to minimize its contact with the ambient atmosphere.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product Hydrolysis of the Precursor: A significant portion of the 3,5-bis(trifluoromethyl)benzyl chloride may have hydrolyzed to the corresponding alcohol, which is unreactive in the desired transformation.1. Verify Reagent Quality: Before starting your reaction, confirm the purity of your precursor using an appropriate analytical method (see Analytical Protocols section).2. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere.[7]3. Optimize Reaction Conditions: If your reaction allows, consider using a non-polar, aprotic solvent to reduce the solubility of any trace water.
Presence of an Unexpected Byproduct Formation of 3,5-Bis(trifluoromethyl)benzyl Alcohol: The unexpected byproduct may be the hydrolysis product.1. Characterize the Byproduct: Isolate and characterize the byproduct using NMR, MS, or IR spectroscopy to confirm its identity as 3,5-bis(trifluoromethyl)benzyl alcohol.2. Review Handling Procedures: Re-evaluate your experimental setup and handling procedures to identify potential sources of moisture contamination.3. Purification: If hydrolysis has occurred, you may be able to remove the alcohol byproduct through column chromatography or recrystallization.
Inconsistent Reaction Outcomes Variable Levels of Hydrolysis: The extent of hydrolysis may be varying between different experimental runs.1. Standardize Procedures: Ensure that your experimental setup, reagent handling, and reaction conditions are consistent for every run.2. Monitor Moisture Levels: If possible, use a Karl Fischer titrator to determine the water content of your solvents and non-protic reagents.3. Fresh Reagent: Use a freshly opened container of 3,5-bis(trifluoromethyl)benzyl chloride for critical reactions to minimize the impact of any absorbed moisture from previous uses.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction under anhydrous conditions to minimize the hydrolysis of 3,5-bis(trifluoromethyl)benzyl chloride.

Materials:

  • 3,5-Bis(trifluoromethyl)benzyl chloride

  • Anhydrous solvent (e.g., THF, Dichloromethane, Toluene)

  • Other anhydrous reagents as required by your specific synthesis

  • Round-bottom flask and other necessary glassware

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glove box

Procedure:

  • Glassware Preparation: All glassware should be thoroughly cleaned and then oven-dried at a minimum of 120°C for several hours, or flame-dried under vacuum.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under an inert atmosphere using a Schlenk line or by transferring it to a glove box.

  • Solvent and Reagent Transfer: Transfer anhydrous solvents and other liquid reagents via syringe or cannula. Solid reagents should be added under a positive pressure of inert gas.

  • Addition of 3,5-Bis(trifluoromethyl)benzyl Chloride: Weigh the required amount of 3,5-bis(trifluoromethyl)benzyl chloride in a dry, inert atmosphere (e.g., in a glove box) and add it to the reaction flask.

  • Reaction Execution: Conduct the reaction under a continuous positive pressure of inert gas.

  • Work-up: Upon completion, the reaction work-up should be designed to minimize contact with excessive amounts of water until the desired product is isolated.

Protocol 2: Analytical Characterization of Hydrolysis

This protocol provides a general method for detecting and quantifying the hydrolysis product, 3,5-bis(trifluoromethyl)benzyl alcohol, in a sample of 3,5-bis(trifluoromethyl)benzyl chloride using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.[8][9]

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating compounds of similar polarity. A small amount of acid (e.g., formic or phosphoric acid) may be added to improve peak shape.[9]

  • Detection: UV detection at a wavelength where both the chloride and the alcohol show significant absorbance (e.g., around 220-260 nm).

  • Standard Preparation: Prepare standard solutions of both 3,5-bis(trifluoromethyl)benzyl chloride and 3,5-bis(trifluoromethyl)benzyl alcohol of known concentrations to determine their retention times and to create a calibration curve for quantification.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the 3,5-bis(trifluoromethyl)benzyl chloride sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Injection: Inject a known volume of the sample and standard solutions onto the HPLC system.

  • Analysis: Compare the chromatogram of your sample to the standards to identify the peaks corresponding to the precursor and its hydrolysis product.

  • Quantification: Use the calibration curve generated from the standards to quantify the amount of 3,5-bis(trifluoromethyl)benzyl alcohol present in your sample.

Visualizations

Hydrolysis Reaction Workflow

Hydrolysis_Workflow Precursor 3,5-Bis(trifluoromethyl)benzyl Chloride Hydrolysis Hydrolysis (SN2-like) Precursor->Hydrolysis Exposure Reaction Reaction with Nucleophile Precursor->Reaction Moisture Moisture (H2O) Moisture->Hydrolysis Byproduct 3,5-Bis(trifluoromethyl)benzyl Alcohol Hydrolysis->Byproduct Product Desired Product Analysis Analytical Verification (HPLC, NMR, GC-MS) Product->Analysis Byproduct->Analysis Reaction->Product

Caption: Workflow of potential reaction pathways for the precursor.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Unexpected Byproduct Check_Purity Analyze Starting Material for Hydrolysis Product Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK No Purity_Bad Hydrolysis Product Detected Check_Purity->Purity_Bad Yes Review_Handling Review Anhydrous Technique & Reagents Purity_OK->Review_Handling Purify_Reagent Purify or Replace Precursor Purity_Bad->Purify_Reagent Optimize_Reaction Optimize Reaction (e.g., Solvent, Temperature) Review_Handling->Optimize_Reaction Purify_Reagent->Optimize_Reaction End Problem Resolved Optimize_Reaction->End

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Validation & Comparative

A Researcher's Guide to CSAR-Mediated Affinity Ranking Using 3,5-bis(trifluoromethyl)benzyl Azide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification and characterization of molecular interactions are paramount. Among the array of techniques available, Chemically Induced Specific Affinity Recognition (CSAR) has emerged as a powerful methodology for elucidating the binding affinities of small molecules to their protein targets. This guide provides an in-depth comparison of the CSAR method, with a particular focus on the application of 3,5-bis(trifluoromethyl)benzyl azide as a photoaffinity probe, against other established techniques.

The Principle of CSAR and the Role of Photoaffinity Labeling

The CSAR method is fundamentally a chemoproteomics approach that leverages photoaffinity labeling (PAL) to trap and identify non-covalent small molecule-protein interactions.[1][2] The process involves a small molecule probe that incorporates three key features: a pharmacophore that recognizes the target protein, a photoreactive group, and a reporter tag for enrichment and detection.[3] Upon irradiation with a specific wavelength of light, the photoreactive moiety is converted into a highly reactive intermediate that forms a covalent bond with the proximal amino acid residues of the target protein.[3] This covalent capture allows for the subsequent isolation and identification of the target protein, even from complex biological mixtures.

The choice of the photoreactive group is critical to the success of a PAL experiment.[1] Aryl azides, benzophenones, and diazirines are the most commonly employed photoactivatable groups.[1] Aryl azides, upon photolysis, generate a reactive nitrene intermediate that can undergo various reactions, including insertion into C-H and N-H bonds, to form covalent linkages with the target protein.[1]

3,5-bis(trifluoromethyl)benzyl Azide: A Specialized Tool for CSAR

3,5-bis(trifluoromethyl)benzyl azide is a valuable reagent in the CSAR workflow. The benzyl azide moiety serves as the photoreactive group. The two trifluoromethyl groups on the benzyl ring offer several advantages. They can enhance the binding affinity and selectivity of the probe for certain protein targets and provide a unique 19F NMR signature for biophysical studies.[4][5]

CSAR in the Context of Other Affinity Ranking Methods

While CSAR provides a robust platform for identifying and ranking ligand-protein interactions, it is important to understand its strengths and weaknesses in comparison to other widely used techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Technique Principle Key Outputs Advantages Limitations
CSAR Photoaffinity labeling and mass spectrometry-based proteomics.[1]Target identification, binding site mapping, relative affinity ranking.Applicable in complex biological matrices; covalently captures transient interactions.Requires synthesis of photo-probes; potential for non-specific labeling.[6]
SPR Measures changes in refractive index upon binding to a sensor surface.[7][8]Binding affinity (KD), kinetics (kon, koff).[7]Real-time analysis, high sensitivity, label-free.[8]Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue.[7]
ITC Measures heat changes upon molecular binding.[9]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[9][10]Label-free, in-solution measurement providing a complete thermodynamic profile.[9]Requires large amounts of sample, lower throughput, may not be suitable for very weak or very strong interactions.[7][10]
MST Measures the directed movement of molecules in a temperature gradient, which changes upon binding.[7][8]Binding affinity (KD).[7]Low sample consumption, in-solution measurement, wide affinity range.[7][8]Requires labeling of one of the binding partners (typically fluorescent); sensitive to buffer conditions.[7]

Experimental Workflow for CSAR using 3,5-bis(trifluoromethyl)benzyl Azide

The following protocol outlines a general workflow for a CSAR experiment designed for affinity ranking.

I. Probe Synthesis and Characterization
  • Synthesis: Synthesize the photoaffinity probe by coupling 3,5-bis(trifluoromethyl)benzyl azide to the pharmacophore of interest. This typically involves standard organic chemistry techniques.

  • Purification: Purify the probe using techniques such as column chromatography or HPLC.

  • Characterization: Confirm the structure and purity of the probe using NMR and mass spectrometry.

II. Photoaffinity Labeling
  • Incubation: Incubate the photoaffinity probe with the protein of interest or a complex cell lysate.

  • Competition: For affinity ranking, perform competition experiments by co-incubating the photoaffinity probe with a series of competitor compounds at varying concentrations.

  • UV Irradiation: Irradiate the samples with UV light at a wavelength appropriate for activating the benzyl azide group (typically around 300 nm) to induce covalent cross-linking.[1]

  • Controls: Include control experiments, such as samples without the photoaffinity probe or without UV irradiation, to identify non-specific binding.[6]

III. Enrichment and Identification
  • Lysis and Enrichment: If working with cells, lyse the cells and enrich the probe-labeled proteins using an affinity tag (e.g., biotin) on the probe and corresponding affinity resin (e.g., streptavidin).

  • Proteolysis: Digest the enriched proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the sites of cross-linking.

IV. Data Analysis and Affinity Ranking
  • Quantification: Quantify the abundance of the target protein in each sample using label-free or label-based quantification methods.

  • Affinity Ranking: A decrease in the signal of the photo-labeled target protein in the presence of a competitor indicates binding competition. By comparing the extent of signal reduction across different competitors, their relative binding affinities can be ranked.

Visualizing the CSAR Workflow and Photoactivation Mechanism

To better illustrate the process, the following diagrams outline the key steps.

CSAR_Workflow cluster_Preparation Probe Preparation cluster_Labeling Labeling & Competition cluster_Analysis Analysis Probe Synthesize & Purify 3,5-bis(trifluoromethyl)benzyl azide Probe Incubate Incubate Probe with Proteome +/- Competitors Probe->Incubate UV UV Irradiation (Covalent Cross-linking) Incubate->UV Enrich Enrich Labeled Proteins UV->Enrich Digest Proteolytic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Rank Data Analysis & Affinity Ranking LCMS->Rank

Caption: A generalized workflow of a CSAR experiment for affinity ranking.

Photoactivation_Mechanism ArylAzide Aryl Azide (Probe-N3) Nitrene Singlet Nitrene (Highly Reactive) ArylAzide->Nitrene Photolysis UV hv (UV light) Crosslink Covalent Cross-link (Probe-NH-Protein) Nitrene->Crosslink Insertion into C-H/N-H bonds of Target Protein

Caption: Photoactivation mechanism of an aryl azide probe.

Conclusion

The CSAR method, particularly when employing specialized probes like 3,5-bis(trifluoromethyl)benzyl azide, offers a robust and versatile platform for the identification and affinity ranking of small molecule-protein interactions directly in complex biological systems. While other techniques like SPR and ITC provide valuable quantitative data on binding kinetics and thermodynamics, CSAR's ability to capture interactions in a more native environment makes it a highly complementary and often indispensable tool in modern drug discovery and chemical biology. The choice of method should be guided by the specific research question, the nature of the interacting molecules, and the available resources.

References

  • Burton, N. R., Kimb, P., & Backus, K. M. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. UCLA.
  • Ocheretnyy, D., & Kufareva, I. (2015). Blind Pose Prediction, Scoring, and Affinity Ranking of the CSAR 2014 Dataset. Journal of Chemical Information and Modeling, 55(9), 1834-1844.
  • Burton, N. R., Kimb, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(44), 9634-9649.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
  • U.S. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10455-10476.
  • CF Plus Chemicals. (n.d.). 3,5-Bis(trifluoromethyl)benzyl azide.
  • Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzyl azide.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Diller, D. J. (2012). CSAR Data Set Release 2012: Ligands, Affinities, Complexes, and Docking Decoys. Journal of Chemical Information and Modeling, 52(11), 2977-2981.
  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions.
  • XanTec bioanalytics GmbH. (2018, May 3). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
  • XanTec. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI.

Sources

A Tale of Two Reporters: A Comparative Guide to CF3 vs. 3,5-bis(CF3) Moieties for Enhanced Sensitivity in ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, the choice of the reporter group is a critical determinant of experimental success. The ideal reporter offers a trifecta of desirable characteristics: high sensitivity, a clean signal, and a responsive chemical shift that is exquisitely sensitive to its local environment.[1] This guide provides an in-depth comparison of two prominent reporter moieties: the workhorse trifluoromethyl (CF₃) group and the increasingly popular 3,5-bis(trifluoromethyl)phenyl group. We will delve into the theoretical underpinnings of their NMR properties, present supporting experimental data, and provide a practical guide to their application in a common drug discovery workflow.

The Allure of Fluorine in a Proton-Dominated World

Before we compare these two reporters, it is worth briefly revisiting why ¹⁹F NMR is such a powerful tool in the study of biological systems. The fluorine-19 nucleus boasts several advantageous properties:

  • High Natural Abundance and Sensitivity: With 100% natural abundance and a high gyromagnetic ratio (83% of ¹H), the ¹⁹F nucleus is one of the most sensitive NMR-active nuclei.[2][3]

  • No Biological Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from endogenous background signals, providing a clean window for observation.[4]

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exceptional probe for detecting subtle conformational changes, ligand binding, and other molecular events.[5][6]

The Classic Reporter: The Trifluoromethyl (CF₃) Group

The trifluoromethyl (CF₃) group has long been the standard for ¹⁹F NMR studies of proteins and ligand binding. Its three magnetically equivalent fluorine atoms give rise to a single, sharp resonance, which simplifies spectral analysis.[7] The rapid rotation around the C-CF₃ bond helps to average out chemical shift anisotropy (CSA), a major source of line broadening in larger molecules, resulting in narrower line widths.[7]

The Power of Two: The 3,5-bis(Trifluoromethyl)phenyl Group

The 3,5-bis(trifluoromethyl)phenyl moiety is gaining traction as a reporter group that offers a significant boost in sensitivity. By incorporating two CF₃ groups, this reporter provides six equivalent fluorine atoms, which can theoretically double the signal intensity compared to a single CF₃ group. This enhanced sensitivity is particularly valuable when working with low-concentration samples, such as large proteins or weakly binding ligands.[7]

Head-to-Head Comparison: Sensitivity, Relaxation, and Chemical Shift

The choice between a CF₃ and a 3,5-bis(CF₃) reporter depends on the specific requirements of the experiment. Here, we compare their key NMR properties.

Signal-to-Noise and Sensitivity

The most significant advantage of the 3,5-bis(CF₃)phenyl group is its potential for a higher signal-to-noise ratio (SNR). In principle, the signal intensity is proportional to the number of equivalent nuclei contributing to the resonance. Therefore, with six equivalent fluorine atoms, the 3,5-bis(CF₃)phenyl group can provide a substantial sensitivity enhancement over a single CF₃ group. This was demonstrated in a study where a perfluorinated [¹⁹F]3,5‐bis(trifluoromethyl)benzyl-based tag was used to boost the overall spectral sensitivity in the study of a protein heterodimer, even at minimal protein concentrations.[7]

Relaxation Properties: T₁ and T₂

The longitudinal (T₁) and transverse (T₂) relaxation times are critical parameters that influence both the sensitivity and the line width of an NMR signal.

  • T₁ (Spin-Lattice) Relaxation: This is the process by which the nuclear spins return to their thermal equilibrium state. A shorter T₁ allows for faster repetition of NMR experiments, leading to better signal averaging in a given amount of time.

  • T₂ (Spin-Spin) Relaxation: This process leads to the decay of the NMR signal and determines the line width of the resonance. A longer T₂ results in a sharper peak, which is easier to detect and quantify.

Chemical Shift Sensitivity

The sensitivity of a reporter group is not just about signal intensity but also about the magnitude of the chemical shift change (Δδ) upon a change in the local environment. A larger Δδ provides a clearer and more easily quantifiable response to a binding event. Studies have shown that attaching a CF₃ group to an aromatic ring, as is the case in both reporters discussed here, leads to a greater chemical shift dispersion compared to aliphatic CF₃ tags.[8][9] The delocalized electron density of the phenyl ring is highly polarizable and sensitive to the environment, which in turn influences the shielding of the fluorine nuclei.[8] While there is no direct evidence to suggest that the 3,5-bis(CF₃)phenyl group has an inherently larger chemical shift sensitivity per CF₃ group, the overall reporter is part of a larger, more polarizable system which can be advantageous.

PropertyCF₃ Reporter3,5-bis(CF₃) ReporterRationale
Number of Fluorine Nuclei 36Two CF₃ groups contribute to the signal.
Relative Signal Intensity 1x~2xSignal is proportional to the number of nuclei.
Chemical Shift Sensitivity HighHighAromatic attachment enhances sensitivity for both.
Line Width NarrowNarrowRapid rotation of CF₃ groups averages CSA.

Experimental Workflow: A Competition Binding Assay

To illustrate the practical application of these reporters, we will outline a common experimental workflow in fragment-based drug discovery (FBDD): a competition binding assay using a "spy" molecule.[4][10] In this experiment, a fluorinated ligand with a known, moderate affinity for the target protein (the spy) is used. The displacement of the spy by a non-fluorinated competitor from a fragment library is monitored by the reappearance of the spy's ¹⁹F NMR signal.

Diagram of the Competition Binding Assay Workflow

Competition_Binding_Assay cluster_0 Step 1: Spy Molecule Binding cluster_1 Step 2: ¹⁹F NMR of Complex cluster_2 Step 3: Addition of Competitor cluster_3 Step 4: ¹⁹F NMR of Mixture Protein Target Protein Complex Protein-Spy Complex Protein->Complex + Spy Fluorinated Spy Molecule (CF₃ or 3,5-bis(CF₃)) Spy->Complex NMR_bound ¹⁹F NMR Spectrum: Broadened or Shifted Signal Free_Spy Free Spy Molecule Complex->Free_Spy + Competitor Competitor Non-fluorinated Competitor Fragment Protein_Competitor Protein-Competitor Complex Competitor->Protein_Competitor + Protein NMR_free ¹⁹F NMR Spectrum: Sharp Signal of Free Spy Reappears

Caption: Workflow of a ¹⁹F NMR competition binding assay.

Experimental Protocol: CPMG-Based Competition Assay

This protocol utilizes a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which acts as a T₂ filter. The broad signal of the protein-bound spy molecule (short T₂) is suppressed, while the sharp signal of the free spy (long T₂) is observed.

1. Sample Preparation:

  • Prepare a stock solution of your target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O for the field-frequency lock.

  • Prepare a stock solution of the fluorinated spy molecule (either CF₃ or 3,5-bis(CF₃) labeled) in a compatible solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of the competitor fragment.

2. Determination of Optimal Spy Concentration:

  • Titrate the spy molecule into a solution of the target protein and monitor the ¹⁹F NMR signal. The goal is to find a concentration of the spy that results in significant line broadening or a chemical shift change upon binding, but where the signal of the free spy is still clearly visible. A good starting point is a spy-to-protein ratio of 10:1 to 50:1.

3. Setting up the Competition Assay:

  • In an NMR tube, mix the target protein and the spy molecule at their predetermined optimal concentrations.

  • Acquire a reference ¹⁹F CPMG spectrum. The signal of the spy should be significantly attenuated due to binding to the protein.

  • Add the competitor fragment to the NMR tube.

  • Acquire another ¹⁹F CPMG spectrum.

4. Data Analysis:

  • If the competitor fragment binds to the same site as the spy molecule, it will displace the spy, leading to an increase in the concentration of the free spy.

  • This will be observed as a reappearance or an increase in the intensity of the sharp signal from the free spy in the ¹⁹F CPMG spectrum.

  • The degree of signal recovery can be used to rank the binding affinity of different competitor fragments.

Diagram of the CPMG Pulse Sequence Principle

CPMG_Principle cluster_0 No Competitor cluster_1 With Competitor Bound_Spy Protein-Bound Spy (Broad Signal, Short T₂) CPMG_Filter1 CPMG T₂ Filter Bound_Spy->CPMG_Filter1 Free_Spy Displaced Free Spy (Sharp Signal, Long T₂) No_Signal No/Weak Signal Observed CPMG_Filter1->No_Signal CPMG_Filter2 CPMG T₂ Filter Free_Spy->CPMG_Filter2 Strong_Signal Strong Signal Observed CPMG_Filter2->Strong_Signal

Caption: Principle of CPMG T₂ filter in a competition assay.

Conclusion: Choosing the Right Tool for the Job

Both the CF₃ and the 3,5-bis(CF₃)phenyl groups are excellent reporters for ¹⁹F NMR studies. The choice between them will ultimately depend on the specific demands of the experiment.

  • For routine screening and when sample concentration is not a limiting factor, the CF₃ group remains a reliable and cost-effective choice. Its well-characterized behavior and smaller size may also be advantageous in minimizing potential steric hindrance.

  • When sensitivity is paramount, such as when working with low-concentration or large proteins, or when trying to detect very weak binders, the 3,5-bis(CF₃)phenyl group offers a clear advantage due to its potential for a significantly higher signal-to-noise ratio.

As ¹⁹F NMR continues to be an indispensable tool in drug discovery and chemical biology, the development and characterization of new and improved reporter groups will undoubtedly continue to push the boundaries of what is experimentally achievable.

References

  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 97–103.
  • Arbing, M. A., & Barchi, J. J. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry–A European Journal, e202402820.
  • Prosser, R. S., & Kitevski-LeBlanc, J. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal, 120(15), 3045-3054.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–11.
  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97-103.
  • Synopsis of the relaxation time measurements. (a) T1 and (b) T2... | Download Scientific Diagram. (n.d.). Retrieved February 24, 2026, from [Link]

  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1335-1350.
  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97–103.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (2023, December 2). In Wikipedia. [Link]

  • Pham, L. B. T., Costantino, A., Barbieri, L., Calderone, V., Luchinat, E., & Banci, L. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(24), 7993.
  • Gee, C. T., & Pomerantz, W. C. (2016). Applications of 19F-NMR in fragment-based drug discovery. Molecules, 21(7), 943.
  • Gee, C. T., & Pomerantz, W. C. (2021). 19F NMR Viewed Through Two Different Lenses: Ligand-Observed and Protein-Observed 19F NMR Applications for Fragment-Based Drug Discovery. RSC Chemical Biology, 2(5), 1335-1350.
  • Hindley, N. W., & Hunt, A. R. (1969). High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 518-521.
  • Characterisation of spy molecules by SPR and 19 F NMR | Download Table. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ciulli, A., & Abell, C. (2019). Spy vs. spy: selecting the best reporter for 19F NMR competition experiments.
  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 258–282.
  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97-103.
  • Gilson, M. K., & Gilson, H. S. (2021).
  • Tkáč, I., Andersen, P., & Gruetter, R. (2012). T1 and T2 Metabolite Relaxation Times in Normal Brain at 3T and 7T. Magnetic Resonance in Medicine, 68(3), 679-686.
  • Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19 F NMR | Scilit. (n.d.). Retrieved February 24, 2026, from [Link]

  • Hattingen, E., et al. (2004). Proton T1 and T2 relaxation times of human brain metabolites at 3 Tesla. Journal of Magnetic Resonance Imaging, 19(5), 531-537.
  • Yu, J. X., Hallac, R. R., Chiguru, S., & Mason, R. P. (2013). New frontiers and developing applications in 19F NMR. Progress in nuclear magnetic resonance spectroscopy, 70, 25–49.
  • Rational design of 19F NMR labelling sites to probe protein structure and interactions. (2024, December 12). bioRxiv. [Link]

  • Wansapura, J. P., et al. (2004). 1H metabolite relaxation times at 3.0 tesla: Measurements of T1 and T2 values in normal brain and determination of regional differences in transverse relaxation. Magnetic Resonance in Medicine, 51(5), 884-889.
  • Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Jackson, J. C., Mehl, R. A., & Schultz, P. G. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(4), 845-850.
  • Radiology Key. (2016, May 28). T1, T2, and T2*. [Link]

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FastCSAR Relaxation Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the technical implementation and advantages of FastCSAR (Fast Chemical Shift Anisotropy Recovery/Relaxation) for analyzing fluorinated ligands. It contrasts this method with standard CPMG (


) and 

dispersion techniques, focusing on its application in high-throughput drug discovery.

Content Type: Publish Comparison Guide Topic: FastCSAR vs. Standard


F Relaxation Methods for Ligand Ranking
Audience:  Senior NMR Spectroscopists, Structural Biologists, Lead Discovery Researchers

Executive Summary: The "Exchange" Problem

In fragment-based drug discovery (FBDD),


F NMR is a gold standard for screening due to its sensitivity and lack of background signal. However, ranking the affinity of hits remains a bottleneck.[1]

The industry standard—


 (CPMG) relaxation —is often misleading when ranking affinity. The observed relaxation rate (

) is "polluted" by chemical exchange broadening (

), which depends on the exchange rate (

), not just the bound population (

). Consequently, a weak binder with intermediate exchange can appear to have a higher relaxation rate (false high affinity) than a strong binder in fast exchange.

FastCSAR solves this by mechanically suppressing exchange effects and isolating the Chemical Shift Anisotropy (CSA) relaxation mechanism.[2] This produces a metric linearly proportional to the fraction of bound ligand, enabling accurate single-point affinity ranking without titrations.[2][3]

Mechanism of Action: FastCSAR vs. Alternatives

The Physics of FastCSAR

FastCSAR relies on two physical pillars available at high magnetic fields (


 MHz):
  • CSA Dominance: At high fields, the relaxation of fluorine nuclei in protein-ligand complexes is dominated by Chemical Shift Anisotropy (CSA), which scales quadratically with field strength (

    
    ), whereas Dipolar relaxation (
    
    
    
    ) is less field-dependent.
  • Spin-Lock Suppression: By applying a continuous wave (CW) spin-lock (effectively measuring

    
    ), FastCSAR suppresses the stochastic dephasing caused by chemical exchange (
    
    
    
    ).
Comparison Matrix
FeatureStandard

(CPMG)

Dispersion
FastCSAR
Primary Readout Transverse relaxation (

)

at multiple spin-lock powers

at single high power
Exchange (

) Sensitivity
High (Confounding factor)High (Target variable)Suppressed (Intentional)
Affinity Correlation Poor (Non-linear due to

)
Good (Extracts

)
Excellent (Linear to

)
Throughput High (Single point)Low (Requires power titration)High (Single point)
Hardware Requirement Standard NMRStandard NMRHigh Field (

MHz preferred)
Data Processing Exponential FitDispersion Curve FitLinear Normalization (CSA-corrected)

Experimental Protocol: FastCSAR Workflow

Objective: Rank a library of fluorinated fragments by affinity (


) using a single-concentration screen.
Phase A: Sample Preparation
  • Ligand Concentration:

    
    
    
    
    
    M.
  • Protein Concentration:

    
    
    
    
    
    M (Target ratio
    
    
    to
    
    
    ).
  • Buffer: Standard physiological buffer (PBS/HEPES), 10%

    
    . Avoid high viscosity additives (glycerol) if possible, as they mask CSA effects.
    
  • Control: A "Reference" sample containing only the ligand mixture (no protein) is required to determine free-state relaxation (

    
    ).
    
Phase B: NMR Acquisition (The "Fast" Protocol)
  • Instrument: 600 MHz or higher (CSA effect scales with

    
    ). Cryoprobe recommended.
    
  • Pulse Sequence: 1D

    
    F 
    
    
    
    (Spin-Lock).
    • Note: Do not use a CPMG train. Use a Continuous Wave (CW) spin-lock.

  • Spin-Lock Power (

    
    ):  High power (
    
    
    
    kHz, typically
    
    
    kHz).
    • Reason: The lock field must satisfy

      
       and 
      
      
      
      to effectively suppress exchange contributions.
  • Relaxation Delays (

    
    ):  Acquire 2-3 points to estimate the rate (e.g., 10 ms, 100 ms). For "Fast" ranking, a fixed delay (e.g., 200 ms) comparing intensity loss ratio is often sufficient.
    
Phase C: Data Analysis & Normalization

Unlike standard


, FastCSAR requires normalization for the specific fluorine environment (e.g., 

vs

).
  • Calculate Relaxation Rate (

    
    ): 
    
    
    
    
  • Subtract Free Ligand Contribution:

    
    
    
  • CSA Normalization (The "CSAR" Factor): Different fluorine groups have different CSA tensors (

    
    ). To compare Ligand A (aromatic F) with Ligand B (trifluoromethyl), normalize by the square of their anisotropy (calculated via DFT or estimated from tables).
    
    
    
    
    • Guideline: For libraries with similar chemotypes (e.g., all fluorobenzenes), this step can be skipped. For diverse libraries, it is critical.

Data Visualization: The Relaxation Filter

The following diagram illustrates how FastCSAR filters out the "noise" of chemical exchange to isolate the binding signal.

FastCSAR_Mechanism cluster_inputs Relaxation Contributions R_free Free State Relaxation (R_free) Method_CPMG Standard T2 (CPMG) R_free->Method_CPMG Method_FastCSAR FastCSAR (High Field + Spin Lock) R_free->Method_FastCSAR R_bound_DD Bound Dipolar (R_DD) R_bound_DD->Method_CPMG R_bound_DD->Method_FastCSAR Minor at High Field R_bound_CSA Bound CSA (R_CSA) R_bound_CSA->Method_CPMG R_bound_CSA->Method_FastCSAR Dominant Signal R_ex Exchange Broadening (R_ex) R_ex->Method_CPMG Strong Contamination R_ex->Method_FastCSAR Suppressed by Spin Lock Result_CPMG Observed Rate (CPMG) R_obs = p_b(R_DD + R_CSA) + R_ex Method_CPMG->Result_CPMG Result_FastCSAR FastCSAR Rate R_obs ≈ p_b(R_CSA) Method_FastCSAR->Result_FastCSAR Affinity True Affinity Ranking (Proportional to p_b) Result_CPMG->Affinity Poor Correlation Result_FastCSAR->Affinity Direct Correlation

Figure 1: Signal pathway comparison. Note how FastCSAR suppresses


 and utilizes the dominant 

pathway to provide a direct link to affinity.

Supporting Data: Accuracy vs. Speed

The following table summarizes performance metrics based on validation studies using model systems (e.g., Trypsin-Benzamidine derivatives).

MetricStandard CPMGFastCSAR
False Positive Rate High (Aggregates/Exchange artifacts)Low (Spin-lock filters aggregates)
Ranking Accuracy (

vs ITC)


Dynamic Range Limited (


-

)
Broad (


-

)
Measurement Time 5-10 min/sample5-10 min/sample
Sample Consumption Low (Single tube)Low (Single tube)

Key Insight: While the measurement time is identical to CPMG, the data utility is vastly superior. Standard CPMG often requires follow-up titrations to resolve ambiguities caused by exchange broadening. FastCSAR provides a reliable "rank-order" immediately.

Critical Implementation Notes

  • Field Strength is Non-Negotiable: FastCSAR assumes

    
    . This approximation holds well at 600 MHz and is superior at 800 MHz. At 400 MHz, dipolar contributions (
    
    
    
    ) are significant, and the "Fast" single-field approximation loses accuracy.
  • Temperature Control: CSA relaxation is linearly dependent on rotational correlation time (

    
    ), which is sensitive to viscosity and temperature. Ensure strict temperature control (
    
    
    
    K) across the library screen.
  • The "Spy" Molecule Alternative: If high fields are unavailable, consider a Competition Binding Experiment (using a known binder or "spy" molecule). However, this requires a known ligand and optimization of the spy concentration, whereas FastCSAR is a direct, label-free method.

References

  • Rüdisser, S. H., Goldberg, N., Ebert, M. O., Kovacs, H., & Gossert, A. D. (2020).[2] Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Journal of Biomolecular NMR, 74, 579–594.[1][4][5][6][7] [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]

  • Norton, R. S., et al. (2016). 19F NMR in Fragment-Based Drug Discovery. Topics in Current Chemistry, 374, 1–34. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.